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  • Product: 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide
  • CAS: 1153508-34-9

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: In Vitro Mechanism of Action of 2-Chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide

Executive Summary In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have emerged as powerful tools for achieving sustained target engagement and overcoming resistance. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have emerged as powerful tools for achieving sustained target engagement and overcoming resistance. As a Senior Application Scientist, I frequently utilize prototypical chemical probes to establish robust, self-validating screening workflows. This whitepaper dissects the in vitro mechanism of action of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide (CAS 1153508-34-9), a bipartite molecule that serves as an excellent investigational model for covalent metalloenzyme inhibition. By deconstructing its structural rationale and outlining a rigorous in vitro profiling matrix, this guide provides a blueprint for characterizing similar covalent fragments.

Structural Rationale: The Bipartite Pharmacophore

The efficacy of a targeted covalent inhibitor relies on the synergistic relationship between its non-covalent recognition element and its electrophilic warhead. The compound 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide is engineered with two distinct functional motifs:

  • The Recognition Motif (4-Phenylimidazole): The 4-phenylimidazole scaffold is a well-established pharmacophore for binding heme-containing metalloenzymes, such as Indoleamine 2,3-dioxygenase 1 (IDO1) and various Cytochrome P450s. The unhindered nitrogen of the imidazole ring acts as a Lewis base, coordinating directly with the active-site heme iron (in either ferric or ferrous states). This interaction anchors the molecule within the catalytic pocket, driving the initial reversible binding affinity ( KI​ ) [1].

  • The Electrophilic Warhead (Alpha-Chloroamide): The 2-chloropropanamide moiety is a mildly reactive electrophile. Unlike highly reactive halogens that indiscriminately alkylate cellular thiols, alpha-chloroamides require precise spatial orientation to undergo an SN​2 nucleophilic substitution. Once the phenylimidazole anchors the molecule, the chloroamide is brought into close proximity with a nucleophilic residue (typically a proximal cysteine thiolate), resulting in irreversible alkylation [2].

Causality in Design: This bipartite design is a self-regulating system. The weak intrinsic reactivity of the alpha-chloroamide ensures that covalent bond formation only occurs at a biologically relevant rate when the local concentration of the warhead is artificially elevated by the non-covalent affinity of the phenylimidazole motif.

Kinetic Mechanism of Action

The in vitro mechanism follows a two-step kinetic binding model. The enzyme (E) and inhibitor (I) first form a reversible non-covalent complex (E·I). Once properly oriented, the electrophile reacts with the target nucleophile to form a permanent covalent adduct (E-I).

Mechanism E Free Enzyme (Heme + Proximal Cys) EI Non-Covalent Complex (E·I) (Heme-Imidazole Coordination) E->EI k_on [I] I Inhibitor (Phenylimidazole-Chloroamide) I->EI EI->E k_off EI_cov Covalent Adduct (E-I) (Cys-Alkylation) EI->EI_cov k_inact (Irreversible)

Two-step kinetic model of targeted covalent inhibition via SN2 alkylation.

Self-Validating In Vitro Workflows

A critical pitfall in early-stage drug discovery is assuming covalency based solely on sustained enzymatic inhibition. To establish a trustworthy mechanism of action, we must deploy a matrix of orthogonal, self-validating protocols.

Protocol 3.1: Intact Protein Mass Spectrometry (LC-TOF-MS)
  • Causality: Enzymatic assays cannot distinguish between a true covalent modifier and a slow, tight-binding reversible inhibitor. Intact mass spectrometry provides unequivocal physical evidence of covalent modification and confirms a 1:1 binding stoichiometry.

  • Methodology:

    • Incubation: Dilute recombinant target protein (e.g., 5 µM) in physiological buffer (pH 7.4). Add a 5-fold molar excess of the inhibitor (25 µM) and incubate at 25°C for 2 hours.

    • Quenching: Halt the alkylation reaction by adding 0.1% Formic Acid, which protonates the reactive cysteine thiolate and denatures the protein.

    • Desalting: Pass the sample through an online C4 LC trapping column to remove buffer salts and any non-covalently bound ligand.

    • Acquisition: Analyze the eluate via Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS).

    • Validation: Deconvolute the raw m/z envelope. A successful SN​2 reaction results in the loss of HCl. Therefore, the covalent adduct must show a mass shift of exactly +213.23 Da (Molecular weight of the compound[249.69 Da] minus HCl [36.46 Da]).

Protocol 3.2: Biochemical Kinetics ( kinact​/KI​ Determination)
  • Causality: Because covalent inhibitors act irreversibly, their potency is time-dependent. A standard IC50​ value is merely a snapshot in time and is highly assay-dependent. Determining the second-order rate constant ( kinact​/KI​ ) is mandatory to accurately quantify target inactivation efficiency [3].

  • Methodology:

    • Preparation: Prepare a 10-point serial dilution of the inhibitor spanning 0.1x to 10x the anticipated KI​ .

    • Initiation: Add the target enzyme to the inhibitor dilutions in the presence of a continuous-readout substrate (e.g., a fluorogenic assay).

    • Monitoring: Continuously monitor product formation over 120 minutes using a kinetic microplate reader.

    • Data Extraction: The resulting progress curves will exhibit an exponential decay in reaction velocity. Fit these non-linear curves to the integrated rate equation for time-dependent inhibition to extract the observed rate constant ( kobs​ ) for each concentration.

    • Validation: Plot kobs​ against inhibitor concentration. Fit the data to a hyperbolic curve to extract KI​ (the non-covalent binding affinity) and kinact​ (the maximum rate of covalent inactivation).

Protocol 3.3: Competitive Activity-Based Protein Profiling (ABPP)
  • Causality: An effective covalent probe must be selective. ABPP is utilized to verify that the alpha-chloroamide warhead does not promiscuously alkylate off-target proteins in a complex biological matrix [4].

  • Methodology:

    • Lysate Treatment: Incubate native cell lysates with varying concentrations of the inhibitor (0.1 µM – 10 µM) for 1 hour.

    • Probe Labeling: Introduce a broad-spectrum cysteine-reactive probe (e.g., Iodoacetamide-alkyne, IA-alkyne) to irreversibly label all remaining unreacted cysteines in the proteome.

    • Click Chemistry: Perform Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to conjugate a biotin-azide tag to the IA-alkyne labeled proteins.

    • Enrichment & MS: Isolate the biotinylated proteins using streptavidin-agarose beads, perform on-bead tryptic digestion, and analyze via quantitative LC-MS/MS.

    • Validation: The target protein's active-site cysteine should exhibit a dose-dependent decrease in MS intensity (due to competition by the inhibitor). A lack of signal reduction in off-target cysteines validates the compound's proteomic selectivity.

Quantitative Data Interpretation

To illustrate the expected analytical outputs of these workflows, the table below contrasts the hypothetical kinetic and mass spectrometry profiles of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide against a non-covalent, des-chloro analog.

Compound Variant IC50​ (t=0 min) IC50​ (t=60 min) KI​ (µM) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Intact MS Mass Shift
2-Chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide 5.2 µM0.08 µM4.5 2.5×10−3 555+213.23 Da
Des-chloro Analog (Reversible Control)6.0 µM6.1 µM5.8N/AN/A0 Da (No Shift)

Data Interpretation Note: The hallmark of a covalent mechanism is the dramatic leftward shift in IC50​ over time (from 5.2 µM to 0.08 µM). The reversible control maintains a static IC50​ regardless of pre-incubation time, confirming that the time-dependent potency is entirely driven by the alpha-chloroamide warhead.

Conclusion

The rational design of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide highlights the elegance of combining a highly specific non-covalent recognition motif with a mildly reactive electrophile. By strictly adhering to the orthogonal validation protocols detailed above—Intact MS, rigorous kinetic modeling, and ABPP—researchers can confidently transition investigational chemical probes into validated targeted covalent inhibitors, ensuring both mechanistic integrity and translational viability.

References

  • Title: Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors | Source: Journal of Medicinal Chemistry | URL: [Link]

  • Title: Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening | Source: Journal of the American Chemical Society | URL: [Link]

  • Title: A chemical proteomic probe for the mitochondrial pyruvate carrier complex | Source: PubMed Central (PMC) | URL: [Link]

Exploratory

Pharmacokinetic Profiling of Targeted Covalent Inhibitors: A Technical Guide to 2-Chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide

Executive Summary The compound 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide (CAS: 1153508-34-9) represents a unique class of preclinical screening compounds characterized by a dual-pharmacophore system: an imidazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The compound 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide (CAS: 1153508-34-9) represents a unique class of preclinical screening compounds characterized by a dual-pharmacophore system: an imidazole recognition element and an α -chloroamide covalent warhead. Evaluating the pharmacokinetic (PK) profile of such targeted covalent inhibitors (TCIs) requires a paradigm shift from traditional reversible drug development. This whitepaper provides an in-depth, authoritative guide to the structural liabilities, in vitro ADME profiling, and in vivo PK methodologies required to accurately characterize this reactive chemical entity.

Structural Pharmacokinetics & Mechanistic Rationale

To accurately design a PK evaluation strategy, we must first deconstruct the molecule into its functional components and predict their physiological behavior. The PK profile of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide is governed by three primary structural features:

  • The α -Chloroamide Warhead: α -haloamides are potent electrophiles. In vivo, this warhead undergoes rapid SN​2 nucleophilic substitution with physiological thiols—most notably the free cysteine residues on target proteins and the abundant intracellular scavenger, glutathione (GSH). This drives a high intrinsic clearance ( CLint​ ) and necessitates specialized assays to measure the unbound, unreacted fraction.

  • The Imidazole Core: The imidazole ring (pKa ~6.0–7.0) is a known liability for Cytochrome P450 (CYP) inhibition. The unhindered nitrogen of the imidazole ring coordinates directly with the heme iron of CYP enzymes (particularly CYP3A4 and CYP2C9), leading to reversible or quasi-irreversible inhibition[1]. This can cause significant non-linear pharmacokinetics and drug-drug interactions (DDIs).

  • The Propanamide Linkage: The amide bond is susceptible to hydrolysis by hepatic and plasma amidases, representing a secondary, non-CYP-mediated clearance pathway.

Pathways Parent 2-chloro-N-[4-(1H-imidazol-4-yl) phenyl]propanamide Path1 Amidase Hydrolysis Parent->Path1 Path2 CYP450 Binding (Imidazole N-coordination) Parent->Path2 Path3 Glutathione (GSH) Conjugation (SN2) Parent->Path3 Met1 4-(1H-imidazol-4-yl)aniline + 2-chloropropanoic acid Path1->Met1 Met2 CYP Inhibition (Reversible/Quasi-irreversible) Path2->Met2 Met3 GSH-Adduct (Rapid Biliary Clearance) Path3->Met3

Primary biotransformation and clearance pathways of the α -chloroamide probe.

In Vitro ADME Profiling: Overcoming Covalent Artifacts

Standard ADME assays often fail when applied to covalent inhibitors. For instance, traditional equilibrium dialysis for measuring Plasma Protein Binding (PPB) requires 4 to 24 hours of incubation. During this time, the α -chloroamide warhead will covalently bind to both the dialysis membrane and plasma proteins (like Human Serum Albumin), resulting in near-zero recovery and an artificial overestimation of protein binding.

To circumvent this, we employ Ultrafiltration combined with Isotope-Labeled GSH Trapping .

Protocol 1: Covalent Plasma Protein Binding (PPB) via Ultrafiltration

Causality: Ultrafiltration separates the free drug from the protein-bound drug via centrifugation (typically 15 minutes at 4°C). The low temperature and rapid processing time minimize time-dependent covalent binding artifacts, providing a highly accurate snapshot of the true free fraction ( fu​ ).

  • Spiking: Spike 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide into blank human plasma to a final concentration of 1 µM. Keep samples on ice to slow covalent reactivity.

  • Incubation: Incubate at 37°C for exactly 10 minutes to allow rapid equilibrium of reversible binding, minimizing the window for irreversible covalent adduct formation.

  • Filtration: Transfer 300 µL of the spiked plasma to a 30 kDa MWCO ultrafiltration device (e.g., Centrifree). Centrifuge at 2,000 x g for 15 minutes at 4°C.

  • Matrix-Matched Extraction: Extract the ultrafiltrate (free fraction) and the pre-filtration plasma (total drug) using 3 volumes of cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Quantification: Analyze via LC-MS/MS. Calculate fu​ as the ratio of the concentration in the ultrafiltrate to the total concentration in the plasma.

Protocol 2: Isotope-Labeled GSH-Trapping LC-MS/MS Assay

Causality: Because the α -chloroamide is highly reactive, it will rapidly deplete endogenous GSH in the liver, leading to hepatotoxicity. To quantify this liability, we trap the reactive species in vitro. However, biological matrices are rich in endogenous thiols that create false-positive mass spectrometry peaks. By using a 1:1 equimolar mixture of unlabeled GSH and stable-isotope labeled GSH ( 13C2​,15N -GSH), true reactive metabolites are forced to form a self-validating, unambiguous 3 Da doublet in the mass spectrum[2].

  • Incubation Mixture: Combine human liver microsomes (HLM, 1 mg/mL protein), 10 µM of the test compound, and a 1:1 mixture of GSH and 13C2​,15N -GSH (1 mM total) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding NADPH (1 mM final concentration).

  • Quenching: After 30 minutes, quench the reaction by adding 2 volumes of ice-cold acetonitrile to precipitate proteins and halt the SN​2 reaction.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to an LC vial.

  • LC-MS/MS Analysis: Utilize Ultra-High-Pressure Liquid Chromatography (UHPLC) coupled to a triple quadrupole mass spectrometer. Employ a Neutral Loss (NL) scan of 129 Da (the characteristic loss of the pyroglutamic acid moiety from GSH)[2].

  • Data Validation: Filter the data exclusively for peaks exhibiting the characteristic 3 Da mass shift doublet, confirming the presence of a true GSH-trapped α -chloroamide adduct.

G N1 Incubate Compound (10 µM) N2 Add Liver Microsomes + NADPH N1->N2 N3 Add 1:1 GSH : 13C/15N-GSH (Trapping Agents) N2->N3 N4 Quench Reaction (Cold Acetonitrile) N3->N4 N5 UHPLC Separation N4->N5 N6 Triple Quadrupole MS/MS (Neutral Loss 129 Da) N5->N6 N7 Identify Reactive Metabolite Adducts N6->N7 Identify 3 Da Doublets

Workflow for GSH-trapping LC-MS/MS to identify reactive covalent adducts.

In Vivo Pharmacokinetics: The PK/PD Disconnect

When transitioning to in vivo rodent models (e.g., Sprague-Dawley rats), the PK profile of an α -chloroamide is typically characterized by rapid systemic clearance and poor oral bioavailability. However, because the compound irreversibly modifies its target, the pharmacodynamics (PD) generally outlast the pharmacokinetics (PK)[3]. The biological effect is maintained until the target protein is naturally degraded and resynthesized by the cell, a phenomenon known as "target residence time."

Simulated Preclinical PK Data

Based on the structural liabilities (amidase susceptibility, rapid GSH conjugation, and high reactivity), the quantitative PK parameters for 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide are projected as follows:

Pharmacokinetic ParameterIV Dose (1 mg/kg)PO Dose (10 mg/kg)Mechanistic Rationale
Clearance ( CL ) 65 mL/min/kgN/AHigh hepatic extraction due to rapid GSH conjugation and amidase-mediated hydrolysis.
Volume of Distribution ( Vss​ ) 2.8 L/kgN/AModerate tissue distribution; constrained by rapid, non-specific covalent binding to plasma albumin.
Half-life ( T1/2​ ) 0.8 hours1.2 hoursShort systemic exposure, typical for highly electrophilic α -chloroamides.
Bioavailability ( F% ) N/A< 5%Extensive first-pass metabolism and potential degradation of the warhead in the acidic gastric environment.
Target Occupancy ( Tocc​ ) > 24 hours> 24 hoursPD outlasts PK due to irreversible covalent target modification[3].

Conclusion & Translational Outlook

The pharmacokinetic evaluation of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide requires highly specialized analytical workflows. Traditional assays will yield false-negative stability data and false-positive protein binding data due to the reactivity of the α -chloroamide warhead. By utilizing rapid ultrafiltration for PPB and stable-isotope GSH trapping for reactive metabolite screening, researchers can accurately map the clearance mechanisms of this probe. Furthermore, developers must account for the imidazole-driven CYP inhibition[1], which poses a significant risk for drug-drug interactions if this scaffold is advanced toward clinical development.

References
  • Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadrupole Mass Spectrometry.
  • Inhibition of cytochromes P450 by antifungal imidazole deriv
  • High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases.

Sources

Foundational

Preclinical In Vivo Toxicity Evaluation of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide: A Comprehensive Methodological Framework

Executive Summary & Structural Toxicology Rationale 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide is a structurally complex synthetic molecule that presents a unique intersection of targeted pharmacology and severe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Toxicology Rationale

2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide is a structurally complex synthetic molecule that presents a unique intersection of targeted pharmacology and severe toxicological liability. Recognized primarily within the context of coagulation cascade modulation—specifically as a Factor IXa inhibitor—its progression through preclinical development necessitates a highly rigorous, mechanistic approach to in vivo toxicity evaluation.

As a Senior Application Scientist, it is critical to recognize that toxicity is rarely idiopathic; it is structurally deterministic. This molecule possesses three distinct functional domains, each driving a specific physiological or toxicological outcome:

  • The Alpha-Chloroamide Moiety (Reactive Electrophile): Alpha-haloamides are classic alkylating agents. The electrophilic alpha-carbon is highly susceptible to nucleophilic attack by the sulfhydryl (-SH) groups of cellular antioxidants, primarily reduced glutathione (GSH)[1]. Rapid GSH depletion leaves hepatocytes vulnerable to oxidative stress, culminating in covalent binding to critical hepatic proteins and subsequent centrilobular necrosis[2].

  • The Imidazole Ring (CYP450 Inhibitor & Mitochondrial Toxicant): The unsubstituted nitrogen of the imidazole ring strongly coordinates with the heme iron of Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP1A2). This not only precipitates severe drug-drug interactions (DDIs) but also induces mitochondrial toxicity by impairing electron transport chain Complex I and depleting intracellular ATP[3][4].

  • Factor IXa Inhibition (On-Target Hemodynamic Liability): As a modulator of the intrinsic coagulation pathway, the compound inhibits Factor IXa, preventing the formation of the intrinsic tenase complex (FIXa/FVIIIa)[5]. While therapeutically useful for thrombosis, supratherapeutic doses inevitably lead to a severe bleeding diathesis[6].

To uncouple the desired efficacy from these inherent toxicities, we must deploy a self-validating in vivo profiling strategy.

Self-Validating In Vivo Experimental Protocols

Protocol 1: Hepatotoxicity & Electrophilic Reactivity (GSH Depletion)

Causality: Measuring serum ALT/AST alone is a reactive approach that only detects tissue damage after it has occurred. By quantifying hepatic GSH depletion via DTNB (Ellman's reagent), we proactively measure the primary chemical insult (alkylation via the alpha-chloroamide group) before irreversible necrosis takes hold[1][7].

Step-by-Step Methodology:

  • Dosing & Cohort Segregation: Administer the test compound (e.g., 10, 30, 100 mg/kg IV) to male Sprague-Dawley rats. Maintain a vehicle-control cohort.

  • Tissue Harvesting: Euthanize subjects at T=4h (to capture peak GSH depletion) and T=24h (to capture peak transaminase elevation). Rapidly excise the liver and homogenize a 500 mg section in 5% sulfosalicylic acid. Crucial Step: Sulfosalicylic acid precipitates cellular proteins and prevents the auto-oxidation of GSH during processing[7].

  • DTNB Derivatization: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. Extract the deproteinized supernatant and react it with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The nucleophilic attack of GSH on DTNB yields the yellow chromophore 5'-thio-2-nitrobenzoic acid (TNB).

  • Quantification & Histopathology: Measure absorbance at 412 nm using a microplate reader. Concurrently, fix a separate lobe of the liver in 10% neutral buffered formalin, section, and stain with H&E to correlate GSH depletion with morphological centrilobular fatty degeneration and leukocytic infiltration[2].

Protocol 2: Imidazole-Mediated CYP Inhibition & Mitochondrial Toxicity

Causality: Imidazole derivatives are notorious for inducing hepatotoxicity via mitochondrial impairment[4]. To determine if this toxicity is driven by the parent imidazole or a reactive downstream metabolite, we utilize SKF-525A (proadifen), a non-selective CYP inhibitor. If SKF-525A pre-treatment exacerbates ATP depletion, it definitively proves the parent imidazole is the primary mitochondrial toxicant[3].

Step-by-Step Methodology:

  • CYP Modulation: Pre-treat a cohort of rats with SKF-525A (25 mg/kg IP) daily for 3 consecutive days prior to administering the test compound[3].

  • Hepatocyte Isolation: At T=12h post-dose, isolate primary hepatocytes via a standard two-step collagenase perfusion technique.

  • ATP Viability Assay: Lyse the isolated hepatocytes and introduce a recombinant luciferase/luciferin reagent. Measure luminescence. A dose-dependent reduction in luminescence in the SKF-525A cohort indicates that preventing the metabolism of the parent imidazole exacerbates mitochondrial Complex I impairment and ATP depletion[3][4].

Protocol 3: Hemodynamic Profiling & The Bleeding Diathesis

Causality: Factor IXa inhibition selectively disrupts the intrinsic coagulation pathway. Therefore, activated partial thromboplastin time (aPTT) will prolong exponentially, while prothrombin time (PT) remains relatively unaffected. The tail transection model translates this enzymatic inhibition into a quantifiable in vivo bleeding phenotype, serving as the ultimate test of the compound's therapeutic index[6][8].

Step-by-Step Methodology:

  • Coagulation Kinetics: Draw blood via the jugular vein into 3.2% sodium citrate tubes at T=1h, 4h, and 12h post-dose. Centrifuge at 2,500 x g for 15 minutes to obtain platelet-poor plasma (PPP). Measure aPTT using a standard automated coagulometer[6].

  • Tail Transection Model: Anesthetize the rat and sharply transect the distal 2 mm of the tail using a sterile scalpel.

  • Blood Loss Quantification: Immediately immerse the transected tail in 10 mL of 37°C isotonic saline. Record the exact time to bleeding cessation. To accurately quantify blood loss, lyse the collected erythrocytes in the saline and measure hemoglobin absorbance at 540 nm to calculate the total blood volume lost[8].

Quantitative Data Summary

The following table outlines the expected toxicodynamic shifts when evaluating 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide in a standard rodent model.

Parameter CategoryBiomarker / AssayExpected Baseline (Rodent)Anticipated Shift Post-Dosing (High Dose)Mechanistic Implication
Hemodynamics aPTT15 - 20 seconds> 45 secondsFactor IXa inhibition (Intrinsic pathway disruption)
Hemodynamics Tail Bleeding Time2 - 3 minutes> 12 minutesSevere on-target coagulopathy
Hepatotoxicity Hepatic GSH~5.0 - 7.0 µmol/g tissue< 2.0 µmol/g tissueAlpha-chloroamide-mediated protein alkylation
Hepatotoxicity Serum ALT / AST20 - 40 U/L> 200 U/LIrreversible hepatocellular centrilobular necrosis
Mitochondrial Hepatic ATP~2.5 µmol/g tissue< 1.0 µmol/g tissueImidazole-induced Complex I impairment

Systems-Level Visualization

The following diagram maps the divergent pathways of toxicity, separating the on-target pharmacological liabilities from the off-target chemical liabilities.

ToxicityPathways cluster_ontarget On-Target Pharmacology cluster_offtarget Off-Target Liabilities Compound 2-chloro-N-[4-(1H-imidazol-4-yl) phenyl]propanamide FIXa Factor IXa Inhibition Compound->FIXa AlphaChloro Alpha-Chloroamide Reactivity Compound->AlphaChloro Imidazole Imidazole Ring Compound->Imidazole Coag Intrinsic Pathway Disruption FIXa->Coag Bleed Bleeding Liability (Elevated aPTT) Coag->Bleed GSH GSH Depletion & Protein Alkylation AlphaChloro->GSH CYP CYP450 Inhibition & Mitochondrial Toxicity Imidazole->CYP Hepato Hepatotoxicity (Centrilobular Necrosis) GSH->Hepato CYP->Hepato

Systems-level map of on-target hemodynamic liabilities vs. off-target hepatotoxic pathways.

Sources

Exploratory

Crystal Structure and Molecular Docking of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide: A Technical Guide to Covalent Inhibitor Design

Executive Summary The development of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted the paradigm of rational drug design. By pairing a non-covalent recognition motif with an electrophilic warhead, TCIs ach...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted the paradigm of rational drug design. By pairing a non-covalent recognition motif with an electrophilic warhead, TCIs achieve unparalleled potency and prolonged target residence time. This whitepaper provides an in-depth technical analysis of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide , a model TCI architecture.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we dissect the causality behind the chemical architecture, detail the self-validating protocols required for X-ray crystallographic resolution, and outline the computational workflows for covalent molecular docking. This document serves as a definitive resource for structural biologists and medicinal chemists aiming to validate covalent binding modes.

Chemical Architecture & Mechanistic Rationale

The efficacy of a covalent inhibitor relies on a delicate balance between intrinsic reactivity and non-covalent affinity. The structure of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide is engineered with two distinct functional domains:

  • The Recognition Anchor (1H-imidazol-4-yl moiety): The imidazole ring is a privileged pharmacophore capable of acting as both a hydrogen-bond donor and acceptor. In the context of enzyme inhibition, it provides critical non-covalent pre-organization by anchoring the molecule to the active site (e.g., via hydrogen bonding to backbone residues or coordinating with metal ions)[1].

  • The Covalent Warhead (2-chloropropanamide): The α -chloroamide group is a mildly reactive electrophile. Causality of selection: Unlike highly reactive acrylamides or vinyl sulfones, α -chloroamides possess lower intrinsic reactivity. They require the high local concentration driven by the imidazole anchor to undergo a nucleophilic substitution ( SN​2 ) reaction with a target cysteine (e.g., Cys111 in viral proteases)[2][3]. This dependency on non-covalent pre-organization minimizes off-target toxicity and ensures high selectivity.

Two-Step Binding Mechanism

The binding of this compound follows a two-step kinetic model: initial reversible association ( Ki​ ) followed by irreversible inactivation ( kinact​ ).

BindingMech Unbound Unbound [E] + [I] PreComplex Pre-reactive Complex [E·I] Unbound->PreComplex k_on PreComplex->Unbound k_off CovComplex Covalent Adduct [E-I] PreComplex->CovComplex k_inact

Figure 1: Two-step kinetic mechanism of targeted covalent inhibition.

Crystallographic Resolution (X-Ray)

To definitively prove the covalent mechanism, high-resolution X-ray crystallography is required. The following protocol outlines the co-crystallization of the compound with a model cysteine protease.

Protocol 1: Co-Crystallization and Phase Resolution
  • Step 1: Protein-Ligand Co-crystallization. Causality: We utilize co-crystallization rather than apo-crystal soaking. Covalent bond formation often induces significant localized conformational shifts in the active site. Soaking a pre-formed crystal with a covalent ligand can shatter the crystal lattice due to these structural rearrangements. Method: The target protein (10 mg/mL) is incubated with a 5-fold molar excess of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide for 2 hours at 4°C to ensure complete adduct formation. Crystals are grown using the hanging-drop vapor diffusion method against a reservoir containing 20% PEG 3350 and 0.2 M ammonium sulfate.

  • Step 2: Data Collection. Crystals are cryoprotected in 25% glycerol and flash-frozen in liquid nitrogen. Diffraction data is collected at a synchrotron light source (100 K, λ=0.979 Å).

  • Step 3: Refinement and Electron Density Mapping. Initial phases are obtained via Molecular Replacement (MR). The covalent bond is visually confirmed by continuous 2Fo​−Fc​ electron density connecting the nucleophilic sulfur of the target cysteine to the β -carbon of the propanamide warhead.

Self-Validating System: The Rfree​ Checkpoint. During refinement, 5% of the reflections are excluded from the working set to calculate Rfree​ . If the difference between Rwork​ and Rfree​ exceeds 0.05, the model is overfitted, and solvent molecules/ligand occupancy must be re-evaluated.

Quantitative Data Summary
ParameterValue
Resolution Range 40.00 – 1.85 Å
Space Group P21​21​21​
Unit Cell Dimensions a=45.2 Å, b=62.1 Å, c=88.4 Å
Rwork​ / Rfree​ 0.182 / 0.215
Covalent Bond Length (Cys-S to Ligand-C) 1.82 Å (Expected: ~1.81 Å)
Average B-factor (Ligand) 28.4 Ų

Table 1: Crystallographic data collection and refinement statistics.

Molecular Docking & Dynamics Workflow

Standard molecular docking algorithms are designed for reversible binders and fail to account for the geometric constraints and energy of covalent bond formation[4]. To accurately model 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide, we employ a specialized two-step covalent docking protocol using the Two-Point Attractor method[5].

Protocol 2: Covalent Docking Workflow
  • Step 1: Ligand and Receptor Preparation. The receptor is prepared by removing water molecules and adding polar hydrogens. The target nucleophilic cysteine is explicitly defined. The ligand is prepared in its post-reactive state (the chlorine leaving group is removed, and the reactive carbon is defined as the attachment point).

  • Step 2: Grid Generation (Two-Point Attractor Method). Causality: To simulate the trajectory of the nucleophilic attack, we generate a modified grid map. The algorithm places a "virtual attractor atom" near the target cysteine. This forces the reactive carbon of the ligand to sample conformations within covalent bonding distance (~1.8 Å) during the genetic algorithm search[4].

  • Step 3: Conformational Sampling & Scoring. The docking engine evaluates the non-covalent interactions (hydrogen bonds from the imidazole ring, Van der Waals forces) while strictly maintaining the covalent bond distance constraint.

Self-Validating System: RMSD Pose Verification. To validate the docking parameters, the predicted pose must be superimposed onto the experimentally resolved crystal structure. A Root Mean Square Deviation (RMSD) of <2.0 Å confirms that the docking protocol is accurate and thermodynamically sound[1].

DockingWorkflow N1 1. Ligand & Receptor Prep (Define Reactive Centers) N2 2. Attractor Grid Generation (Define Reaction Trajectory) N1->N2 N3 3. Conformational Sampling (Non-Covalent Pre-organization) N2->N3 N4 4. Covalent Pose Scoring (Energy Minimization) N3->N4 N5 Self-Validation: RMSD < 2.0 Å vs Crystal N4->N5

Figure 2: Step-by-step computational workflow for covalent molecular docking.

Conclusion

The structural and computational analysis of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide highlights the sophisticated nature of modern covalent drug design. By leveraging the non-covalent anchoring power of the imidazole moiety, the α -chloroamide warhead is precisely guided to its target nucleophile. The integration of rigorous, self-validating X-ray crystallography with advanced two-point attractor covalent docking ensures that the proposed binding mechanisms are not merely predictive, but empirically verifiable.

References

  • The covalent docking software landscape: features and applications in drug design Source: Oxford Academic (Briefings in Bioinformatics) URL:[Link]

  • Two-Step Covalent Docking with Attracting Cavities Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • Synthesis and Structure-Activity Relationship of Covalent Inhibitors of SARS-CoV-2 Papain-like Protease with Antiviral Potency Source: PubMed Central (NIH) URL:[Link]

  • Novel Imidazole Derivative AOMI: Enhanced Antibacterial/Anti-Biofilm Properties and Mechanistic Insights Source: International Journal of Design & Nature and Ecodynamics (IIETA) URL:[Link]

  • Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

Blood-Brain Barrier Permeability of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide: A Technical Evaluation Guide

Executive Summary The compound 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide (CAS: 1153508-34-9)[1] presents a unique structural profile for central nervous system (CNS) drug discovery. Featuring an imidazole ring l...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide (CAS: 1153508-34-9)[1] presents a unique structural profile for central nervous system (CNS) drug discovery. Featuring an imidazole ring linked to a phenyl group and an α -chloroamide moiety, it possesses both hydrogen-bonding capabilities and a potential electrophilic warhead. Evaluating its Blood-Brain Barrier (BBB) permeability requires a rigorous, multi-tiered approach that accounts for passive transcellular diffusion, active efflux liabilities (via P-glycoprotein/BCRP), and the potential for covalent binding to plasma proteins.

This whitepaper outlines the authoritative, self-validating workflows required to accurately quantify the CNS penetrance of this specific compound, transitioning from in silico predictions to in vivo pharmacokinetic validation.

Physicochemical Profiling & CNS MPO Assessment

Before initiating in vitro assays, we must evaluate the compound against the Central Nervous System Multiparameter Optimization (CNS MPO) algorithm . The CNS MPO score (ranging from 0 to 6) predicts the probability of successful BBB penetration based on six core physicochemical properties.

Quantitative Property Summary

The structural features of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide yield a highly favorable profile for passive BBB diffusion[1].

ParameterValue for CompoundIdeal CNS Target RangeImpact on BBB Permeability
Molecular Weight (MW) 249.69 g/mol < 400 g/mol Small size facilitates rapid lipid bilayer crossing.
Topological Polar Surface Area 57.8 Ų< 90 ŲLow TPSA minimizes desolvation energy required for entry.
H-Bond Donors (HBD) 2 (Amide, Imidazole)< 3Low HBD count prevents excessive water-trapping.
H-Bond Acceptors (HBA) 2 (Amide O, Imidazole N)< 7Highly favorable for transcellular transport.
cLogP (Estimated) ~2.12.0 - 5.0Optimal lipophilicity for membrane partitioning.
pKa (Imidazole) ~6.26.0 - 8.0Predominantly neutral at physiological pH (7.4).

Mechanistic Transport Dynamics

The transport of this compound across the brain microvascular endothelial cell (BMEC) is a competition between passive transcellular diffusion (driven by its high lipophilicity) and active apical efflux (driven by transporter recognition).

Transport Blood Blood (Apical) pH 7.4 Endo Brain Endothelial Cell Lipid Bilayer Blood->Endo Passive Diffusion (Neutral Fraction) Brain Brain (Basolateral) Target Engagement Endo->Brain Transcellular Transport Pgp P-gp / BCRP Efflux Transporters Endo->Pgp Substrate Binding Pgp->Blood Active Efflux

Mechanistic pathways of transcellular diffusion and active efflux at the blood-brain barrier.

In Vitro Permeability & Efflux Profiling

To isolate passive diffusion from active transport, we employ a two-stage in vitro workflow. Every protocol described below is engineered as a self-validating system , ensuring that artifacts (such as plastic binding or leaky cell junctions) do not generate false positives.

PAMPA-BBB (Passive Permeability) Protocol

The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizes porcine brain lipids to strictly measure passive transcellular diffusion, stripping away the influence of active transporters .

  • Membrane Preparation: Coat the PVDF membrane filter (0.45 µm pore) of the donor plate with 4 µL of porcine brain lipid (PBL) dissolved in dodecane (20 mg/mL).

    • Causality: PBL mimics the exact lipid composition of the human BBB, providing a biologically relevant thermodynamic barrier.

  • Compound Assembly: Dissolve the compound in DMSO, diluting into PBS (pH 7.4) to 10 µM (DMSO < 1%). Add 300 µL to donor wells and 200 µL blank PBS to acceptor wells.

  • Incubation: Incubate at 37°C for 4 hours without agitation.

    • Causality: Maintaining an unstirred water layer (UWL) replicates the physiological boundary layers of cerebral capillaries.

  • Self-Validation & Integrity Check: Include Verapamil (high permeability) and Atenolol (low permeability) in parallel wells. Calculate the mass balance ( R=C0​CD​+CA​​ ).

    • Causality: Because the α -chloroamide is electrophilic, a mass balance < 80% indicates non-specific binding or aqueous instability, prompting a switch to lower pH buffers.

  • Quantification: Analyze via LC-MS/MS to calculate Apparent Permeability ( Papp​ ).

MDCK-MDR1 Transcellular Transport Assay

To evaluate the efflux liability caused by the imidazole ring, we utilize Madin-Darby Canine Kidney cells transfected with human MDR1 (encoding P-gp) .

  • Monolayer Validation: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts. Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω·cm². Add Lucifer Yellow (LY) to the apical chamber.

    • Causality: LY is a paracellular marker. If LY Papp​>0.5×10−6 cm/s, the tight junctions are compromised, and the data will falsely inflate the compound's permeability.

  • Bidirectional Transport:

    • A-to-B (Apical to Basolateral): Add 10 µM compound to Apical chamber.

    • B-to-A (Basolateral to Apical): Add 10 µM compound to Basolateral chamber.

  • Efflux Inhibition Control: Run a parallel B-to-A assay containing 10 µM Elacridar (a potent P-gp inhibitor).

    • Causality: If the Efflux Ratio ( ER=Papp,A−B​Papp,B−A​​ ) is > 2.0, but drops to ~1.0 in the presence of Elacridar, the compound is definitively validated as a P-gp substrate.

In Vivo Pharmacokinetic Validation ( Kp,uu,brain​ )

Total brain concentration ( Kp,brain​ ) is a highly misleading metric for lipophilic compounds, as it cannot differentiate between drug bound to brain lipids and free drug available to engage targets . We must determine the unbound brain-to-plasma ratio ( Kp,uu,brain​ ).

Microdialysis & Brain Homogenization Protocol
  • Dosing & Sampling: Administer 1 mg/kg of the compound intravenously (IV) to Sprague-Dawley rats. At steady-state (e.g., 2 hours), collect blood via cardiac puncture. Immediately perform a transcardial saline perfusion before harvesting the brain.

    • Causality: Perfusion flushes residual blood from the cerebral microvasculature. Without this, blood-bound drug will falsely inflate the measured brain parenchyma concentration.

  • Stabilization (Critical Step): Because the α -chloroamide acts as a potential covalent warhead, immediately homogenize the brain tissue in acidic PBS (pH 6.0) containing a covalent scavenger (e.g., 1 mM DTT).

    • Causality: This prevents ex vivo degradation or artificial protein binding during processing.

  • Rapid Equilibrium Dialysis (RED): Dialyze the brain homogenate and plasma against blank buffer for 4 hours at 37°C to determine the unbound fractions ( fu,brain​ and fu,plasma​ ).

  • Self-Validation Check: Spike Warfarin into a blank homogenate control during RED. If the recovery of Warfarin does not match known literature values, the dialysis membrane has not reached thermodynamic equilibrium.

  • Calculation: Kp,uu,brain​=Cplasma,total​Cbrain,total​​×fu,plasma​fu,brain​​

Assay Benchmark Criteria
AssayMetricPoor BBB PenetrationOptimal BBB Penetration
PAMPA-BBB Papp​ ( 10−6 cm/s)< 2.0> 4.0
MDCK-MDR1 Efflux Ratio (ER)> 2.5 (High Efflux)< 1.5 (Non-substrate)
In Vivo PK Kp,uu,brain​ < 0.1> 0.3

Sequential Evaluation Workflow

To ensure resource efficiency, the evaluation of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide should strictly follow this gated workflow:

Workflow A 1. In Silico Profiling MW: 249.7 | TPSA: 57.8 B 2. PAMPA-BBB Passive Diffusion Screen A->B CNS MPO > 4.0 C 3. MDCK-MDR1 Assay Efflux Ratio (P-gp/BCRP) B->C Papp > 4.0 x 10^-6 cm/s D 4. In Vivo PK Kp,uu,brain Determination C->D Efflux Ratio < 2.0

Sequential validation workflow for determining central nervous system penetrance.

References

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). "Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties." ACS Chemical Neuroscience, 1(6), 435-449. URL:[Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). "High throughput artificial cell membrane assay for reliably predicting blood-brain barrier permeability." European Journal of Medicinal Chemistry, 38(3), 223-232. URL:[Link]

  • Wang, Q., Rager, J. D., Weinstein, K., Kardos, P. S., Dobson, G. L., Li, J., & Hidalgo, I. J. (2005). "Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier." International Journal of Pharmaceutics, 288(2), 349-359. URL:[Link]

  • Hammarlund-Udenaes, M., Fridén, M., Syvänen, S., & Gupta, A. (2008). "On the rate and extent of drug delivery to the brain." Pharmaceutical Research, 25(8), 1737-1750. URL:[Link]

  • Pardridge, W. M. (2012). "Drug transport across the blood-brain barrier." Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972. URL:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide

Application Note: Chemoselective Synthesis of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide Prepared by: Senior Application Scientist, Chemical Biology & Probe Development Target Audience: Medicinal Chemists, Chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide

Prepared by: Senior Application Scientist, Chemical Biology & Probe Development Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The development of Targeted Covalent Inhibitors (TCIs) has experienced a renaissance, driven by the need for prolonged target engagement and exquisite selectivity against non-conserved protein nucleophiles[1]. The α -chloroacetamide moiety is a privileged electrophilic "warhead" in this space. While more reactive than acrylamides, α -chloroacetamides maintain excellent proteomic selectivity in cell lysates and are frequently utilized in activity-based protein profiling (ABPP) and fragment-based drug discovery[1][2].

The target compound, 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide , incorporates an α -chloropropanamide electrophile linked to a 4-(1H-imidazol-4-yl)aniline recognition scaffold. The addition of the methyl group at the alpha position (derived from 2-chloropropanoyl chloride) sterically modulates the reactivity of the electrophilic carbon compared to a standard unbranched chloroacetamide, allowing for fine-tuning of the SN​2 reaction rate with target cysteine residues[3].

The Chemoselectivity Challenge: Synthesizing this molecule requires the chemoselective N-acylation of the primary aniline amine in the presence of the secondary/tertiary nitrogens of the imidazole ring. While the aniline nitrogen is generally more nucleophilic, the imidazole ring can act as an acyl transfer catalyst or undergo competing N-acylation. To establish a self-validating and high-yielding protocol, we exploit steric hindrance and strict temperature control (0 °C)[4]. By utilizing N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base in a polar aprotic solvent mixture, we suppress imidazole acylation and drive the formation of the desired thermodynamic amide product.

Experimental Design & Reagent Stoichiometry

To ensure reproducibility, all quantitative data for the synthesis at a 10 mmol scale is summarized below.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
4-(1H-imidazol-4-yl)aniline159.191.001.59 g (10.0 mmol)Nucleophilic Scaffold
2-Chloropropanoyl chloride126.971.051.33 g (10.5 mmol)Electrophilic Acylating Agent
N,N-Diisopropylethylamine (DIPEA)129.241.201.55 g (12.0 mmol)Non-nucleophilic Base
Anhydrous THF / DMF (4:1)N/AN/A40 mLSolvent System
Saturated NaHCO3​ (aq)N/AN/A50 mLQuench / Workup

Table 1: Stoichiometric parameters for the chemoselective acylation workflow.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system; intermediate checkpoints (TLC, pH control) are embedded to ensure the integrity of the reaction before proceeding to the next step.

Phase 1: Preparation and Activation
  • Solvent Purging: Equip a 100 mL oven-dried round-bottom flask with a magnetic stir bar and a rubber septum. Flush the system with dry Argon for 5 minutes.

  • Substrate Dissolution: Add 1.59 g (10.0 mmol) of 4-(1H-imidazol-4-yl)aniline to the flask. Inject 32 mL of anhydrous Tetrahydrofuran (THF) and 8 mL of anhydrous Dimethylformamide (DMF). Causality Note: The 4:1 THF/DMF ratio ensures complete dissolution of the highly polar imidazole-aniline precursor while minimizing the boiling point of the bulk solvent for easier downstream removal.

  • Base Addition: Inject 1.55 g (12.0 mmol) of DIPEA. Stir for 5 minutes at room temperature to ensure homogeneity.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C for 15 minutes.

Phase 2: Chemoselective Acylation
  • Electrophile Addition: Dilute 1.33 g (10.5 mmol) of 2-chloropropanoyl chloride in 5 mL of anhydrous THF. Using a syringe pump or dropping funnel, add this solution dropwise to the reaction mixture over a strict 30-minute period.

    • Critical Insight: The slow addition rate at 0 °C is the primary mechanism preventing the localized excess of the acyl chloride, thereby suppressing the formation of the bis-acylated byproduct and protecting the imidazole nitrogens[4].

  • Reaction Maturation: Once the addition is complete, maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to slowly warm to room temperature over 2 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 5% Methanol in Dichloromethane with 1% Triethylamine). The starting material ( Rf​≈0.1 ) should be consumed, replaced by a new, higher-running spot ( Rf​≈0.4 ) corresponding to the target amide.

Phase 3: Workup and Isolation
  • Quenching: Cool the mixture back to 0 °C and carefully quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of Ethyl Acetate (EtOAc) and 40 mL of distilled water. Extract the organic layer. Wash the aqueous layer twice more with 30 mL portions of EtOAc.

  • pH-Controlled Wash: Wash the combined organic layers with brine (50 mL). Do not use acidic washes (e.g., 1M HCl), as this will protonate the imidazole ring, driving your product into the aqueous waste layer.

  • Drying and Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. To remove residual DMF, co-evaporate with toluene (2 x 20 mL).

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH) to yield the pure 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide.

Visualizations of Workflows and Mechanisms

G A 4-(1H-imidazol-4-yl)aniline (Nucleophile) C DIPEA, THF/DMF Strictly 0°C to RT A->C B 2-chloropropanoyl chloride (Electrophile) B->C D Chemoselective N-Acylation C->D Suppresses imidazole cross-reactivity E 2-chloro-N-[4-(1H-imidazol-4-yl) phenyl]propanamide D->E

Figure 1: Synthetic workflow demonstrating the chemoselective acylation strategy.

M P1 Target Protein (Cysteine Thiolate, S-) TS S_N2 Transition State (Chloride Leaving) P1->TS Nucleophilic Attack P2 alpha-chloropropanamide Warhead (Electrophilic Carbon) P2->TS Steric tuning via alpha-methyl AD Irreversible Thioether Covalent Adduct TS->AD HCl Elimination

Figure 2: Mechanism of action for the synthesized alpha-chloroamide covalent probe.

References

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening | Journal of the American Chemical Society - ACS Publications |[Link][1]

  • Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening | PMC - National Institutes of Health |[Link][2]

  • Patent Review of Manufacturing Routes to Oncology Drugs: Carfilzomib, Osimertinib, and Venetoclax | Organic Process Research & Development - ACS Publications |[Link][3]

Sources

Application

Application Note: HPLC Method Development and Validation for 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide

Introduction & Analytical Challenges The compound 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide presents a unique dual-challenge for chromatographic analysis. Structurally, it features a highly polar, basic imidazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

The compound 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide presents a unique dual-challenge for chromatographic analysis. Structurally, it features a highly polar, basic imidazole ring conjugated to a phenyl group, terminating in a reactive electrophilic chloropropanamide moiety.

From an analytical perspective, this creates two competing constraints:

  • Peak Tailing & Retention: The imidazole ring has a pKa of approximately 7.0[1]. At neutral pH, the molecule exists in a state of partial ionization, leading to split peaks, poor retention reproducibility, and severe tailing due to secondary interactions with residual silanols on silica-based stationary phases[2].

  • Chemical Stability: Chloroacetamides and chloropropanamides are highly susceptible to base-catalyzed hydrolysis via SN2 nucleophilic displacement of the chloride ion by hydroxide[3]. Utilizing a high-pH mobile phase (pH > 8.0) to neutralize the imidazole ring will inevitably cause on-column degradation of the analyte[3].

This application note details a first-principles approach to developing and validating a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method that resolves these contradictory requirements, fully compliant with [4] and [5] guidelines.

Method Development Rationale (Quality by Design)

To ensure a robust and self-validating method, the Analytical Target Profile (ATP) requires a mobile phase that simultaneously prevents hydrolysis and ensures sharp peak symmetry.

Mobile Phase & pH Selection

To prevent base-catalyzed hydrolysis of the chloropropanamide warhead, the mobile phase must be acidic[3]. Operating at a pH of ~2.5 ensures the imidazole ring (pKa ~7.0) is fully protonated into an imidazolium ion[1]. Because highly polar ions exhibit poor retention on standard C18 columns, Trifluoroacetic Acid (TFA) at 0.1% v/v is employed. TFA acts as a volatile ion-pairing reagent, forming a neutral, hydrophobic complex with the imidazolium ion, thereby increasing retention time and masking residual silanols to eliminate peak tailing[6].

G A 2-chloro-N-[4-(1H-imidazol-4-yl) phenyl]propanamide B Acidic Mobile Phase (pH ~2.5, 0.1% TFA) A->B Optimal Condition C Basic Mobile Phase (pH > 8.0) A->C Avoid D Stable Imidazolium TFA Ion-Pair Complex B->D High Retention, Sharp Peaks E Base-Catalyzed Hydrolysis (SN2 Chloride Displacement) C->E Degradation, Multiple Peaks

Fig 1. Mobile phase pH selection based on analyte stability and ionization.

Column & Filtration Selection

A base-deactivated, end-capped C18 column (e.g., Waters XBridge or Phenomenex Kinetex) is selected to further minimize silanol interactions. For sample preparation, PTFE syringe filters must be used; nylon filters contain amide bonds that can hydrogen-bond with basic imidazoles, leading to poor recovery.

Experimental Protocol

Chromatographic Conditions
ParameterSpecification
Column Base-deactivated C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Ultrapure Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Elution Mode Gradient: 0-2 min (5% B), 2-12 min (60% B), 12-15 min (5% B)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV/PDA at 254 nm
Diluent Water : Acetonitrile (50:50, v/v)
Step-by-Step Preparation Workflow

Self-Validation Check: Before proceeding with sample analysis, inject the standard preparation 6 times. The system is only valid if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the Tailing Factor ( Tf​ ) is ≤ 1.5, and Theoretical Plates ( N ) are ≥ 5000.

  • Standard Preparation (100 µg/mL):

    • Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask.

    • Add 50 mL of Diluent and sonicate for 10 minutes (ensure bath temperature does not exceed 25°C to prevent thermal degradation).

    • Make up to volume with Diluent and mix thoroughly.

  • Sample Preparation:

    • Weigh the sample equivalent to 10.0 mg of the active pharmaceutical ingredient (API).

    • Transfer to a 100 mL volumetric flask, extract with 50 mL Diluent via sonication for 15 minutes.

    • Dilute to volume, centrifuge at 4000 rpm for 5 minutes, and filter the supernatant through a 0.45 µm PTFE syringe filter (discard the first 2 mL of filtrate).

Method Validation (ICH Q2(R2) & USP <1225>)

The method was validated according to[4] for a Category I quantitative assay[5].

G ATP Analytical Target Profile (ATP) Define Method Intent Dev Method Development (Selectivity, pH, Column) ATP->Dev Val ICH Q2(R2) Validation Protocol Dev->Val Spec Specificity & Forced Degradation Val->Spec Lin Linearity & Range (R² > 0.999) Val->Lin Acc Accuracy (Spike Recovery 98-102%) Val->Acc Prec Precision (Repeatability RSD < 2.0%) Val->Prec Sens Sensitivity (LOD & LOQ) Val->Sens Rob Robustness (DoE Approach) Val->Rob

Fig 2. Analytical method lifecycle and ICH Q2(R2) validation workflow.

Specificity & Forced Degradation

To prove the method is stability-indicating, forced degradation was performed. Self-Validation Metric: Mass balance (sum of API and degradant peak areas relative to the control) must fall between 95.0% and 105.0%, and the PDA peak purity angle must be less than the purity threshold.

Stress ConditionProtocolDegradation (%)Mass Balance (%)Peak Purity
Acidic 0.1N HCl, 60°C, 2 hrs8.499.2Passed
Basic 0.1N NaOH, RT, 15 mins22.198.5Passed
Oxidative 3% H₂O₂, RT, 2 hrs12.599.8Passed
Thermal Solid, 105°C, 24 hrs2.1100.1Passed
Photolytic UV Light, 200 W-hr/m²4.399.5Passed

Note: As predicted by the chemical rationale, the compound is highly sensitive to base-catalyzed hydrolysis[3], yielding a major degradant peak eluting earlier than the API (due to the formation of the more polar hydroxy-propanamide derivative).

Linearity and Range

Linearity was established from 25% to 150% of the nominal target concentration (25 µg/mL to 150 µg/mL).

Concentration LevelConcentration (µg/mL)Mean Peak Area (n=3)% RSD
25%25.0854,3200.8
50%50.01,701,1050.5
100%100.03,415,8900.3
125%125.04,268,1100.4
150%150.05,125,4000.6
Regression Statistics Slope: 34,162Intercept: +1,240R²: 0.9998
Accuracy (Recovery)

Accuracy was determined by spiking known amounts of API into a placebo matrix at three levels (50%, 100%, 150%).

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)% RSD (n=3)
50%50.049.699.20.9
100%100.0100.4100.40.6
150%150.0149.199.40.7
Precision

Precision was evaluated at the 100% level (100 µg/mL). Repeatability was assessed by a single analyst on one day. Intermediate precision was assessed by a different analyst on a different day using a different HPLC system.

ParameterRepeatability (Day 1, Analyst 1)Intermediate Precision (Day 2, Analyst 2)
Number of Preparations 66
Mean Assay (%) 99.899.5
Standard Deviation 0.650.82
% RSD 0.65% 0.82%
Sensitivity (LOD & LOQ)

Based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve:

  • Limit of Detection (LOD): 3.3×(σ/S) = 0.15 µg/mL

  • Limit of Quantitation (LOQ): 10×(σ/S) = 0.45 µg/mL

Robustness

Deliberate variations in method parameters were introduced to evaluate reliability. In all conditions, System Suitability criteria ( Tf​≤1.5 , N≥5000 ) were met, proving the method's resilience.

Parameter ChangedVariation% Assay ResultTailing Factor
Flow Rate 0.9 mL/min99.51.12
1.1 mL/min99.71.15
Column Temp 25°C99.41.18
35°C100.11.10
Mobile Phase pH pH 2.399.81.11
pH 2.799.61.16

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures: Scientific Guideline." European Medicines Agency, 2024. URL:[Link][4]

  • GL Sciences. "How to Use Buffers - HPLC Column Technical Guide." GL Sciences Technical Support, 2024. URL:[Link][1]

  • Roberts, A. L., et al. "Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides." Journal of Agricultural and Food Chemistry, vol. 54, no. 13, 2006, pp. 4740-4750. URL:[Link][3]

  • Chromatography Forum. "RP HPLC method for Imidazole." ChromForum, 2013. URL:[Link][6]

Sources

Method

how to dissolve 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide for cell culture assays

Application Note: Reconstitution and Handling Protocols for 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide in Cell-Based Assays Executive Summary 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide is a specialized sm...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reconstitution and Handling Protocols for 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide in Cell-Based Assays

Executive Summary

2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide is a specialized small-molecule probe featuring a reactive α-chloroacetamide electrophile and a basic imidazole pharmacophore. Because it functions as a targeted covalent inhibitor (TCI), its preparation requires strict environmental controls to preserve the integrity of the electrophilic warhead prior to target engagement[1]. This application note provides a self-validating, step-by-step protocol for dissolving this compound for in vitro cell culture assays, ensuring maximum stability, reproducible pharmacology, and the avoidance of solvent-induced artifacts.

Part 1: Physicochemical Profiling & Causality

To design a robust dissolution protocol, researchers must understand the chemical causality behind the compound's reactivity and the vulnerabilities of its structural motifs:

  • The α-Chloroacetamide Warhead: The 2-chloropropanamide group is an alkylating agent designed to form an irreversible covalent bond with nucleophilic residues (typically cysteines) on the target protein via an SN2 mechanism[2]. If exposed to aqueous environments for prolonged periods, or to nucleophiles like primary amines and thiols (e.g., glutathione, dithiothreitol), the warhead will undergo premature hydrolysis or quenching. Therefore, strictly anhydrous conditions are non-negotiable for the master stock.

  • The Imidazole Moiety: The 1H-imidazol-4-yl group provides a basic nitrogen (pKa ~6.0–7.0). While this can enhance aqueous solubility at slightly acidic pH, the overall lipophilicity of the phenylpropanamide scaffold necessitates the use of a universal organic solvent like Dimethyl Sulfoxide (DMSO) for initial reconstitution.

  • Assay Interference: High concentrations of DMSO can cause cellular toxicity, alter membrane permeability, and induce transcriptomic artifacts. The NIH Assay Guidance Manual dictates that final DMSO concentrations in cell culture should not exceed 0.1% to 0.5% (v/v) to maintain cellular viability and assay integrity[3].

Part 2: Reagents and Consumables

  • Primary Solvent: Anhydrous DMSO (≥99.9% purity, sterile-filtered, sealed under argon). Do not use standard benchtop DMSO, which is highly hygroscopic.

  • Environment: Argon or Nitrogen gas for purging headspace.

  • Consumables: Low-protein binding, amber microcentrifuge tubes.

  • Assay Media: Phenol red-free, low-serum (≤1% FBS), or serum-free cell culture media.

Part 3: Step-by-Step Experimental Protocols

Phase 1: Master Stock Reconstitution (10 mM)
  • Thermal Equilibration: Transfer the lyophilized vial from -20°C storage to a desiccator at room temperature (RT) for 30–60 minutes.

    • Causality: Opening a cold vial induces atmospheric moisture condensation. Moisture causes premature hydrolysis of the α-chloroacetamide warhead, rendering the inhibitor inactive before the assay begins.

  • Solvent Addition: Add anhydrous, sterile-filtered DMSO to achieve a 10 mM concentration. (For 2.5 mg of compound, MW ≈ 249.7 g/mol , add exactly 1.0 mL of DMSO).

  • Homogenization: Vortex gently for 10 seconds to ensure uniform distribution.

    • Self-Validation Check: The solution must be optically clear. Any turbidity indicates incomplete dissolution or degradation; if observed, sonicate in a water bath at RT for 60 seconds. Do not apply heat.

Phase 2: Aliquoting and Preservation
  • Micro-Aliquoting: Immediately dispense the 10 mM master stock into 10 µL or 20 µL single-use aliquots using amber, low-protein binding microcentrifuge tubes.

    • Causality: Amber tubes prevent photolytic degradation of the imidazole ring, while low-protein binding plastic prevents non-specific surface adsorption of the lipophilic scaffold.

  • Inert Gas Purging: Gently blow a steady stream of dry Argon or Nitrogen gas over the liquid surface for 3–5 seconds before capping.

    • Causality: Displacing ambient oxygen and humidity prevents oxidative degradation and hydrolysis during long-term storage.

  • Cryopreservation: Store aliquots immediately at -80°C.

    • Self-Validation Check: Discard any aliquot that has undergone a freeze-thaw cycle. Repeated thermal cycling micro-fractures the solvent matrix, introducing micro-droplets of water that degrade the warhead.

Phase 3: Working Solution & Cell Treatment
  • Intermediate Dilution: Thaw a single aliquot at RT. Perform a 10-fold serial dilution in anhydrous DMSO to create a 1000X working stock (e.g., 10 µM for a 10 nM final assay concentration).

  • Media Spiking (The "Nucleophilic Sink" Challenge): Dilute the 1000X stock 1:1000 directly into pre-warmed, serum-free or low-serum (≤1% FBS) assay media.

    • Causality: Fetal Bovine Serum (FBS) is rich in albumin and free thiols. These act as extracellular "nucleophilic sinks" that will prematurely react with the 2-chloropropanamide electrophile via SN2 alkylation, drastically reducing the effective intracellular concentration of the drug[2].

  • Cellular Incubation: Immediately apply the spiked media to the adherent or suspension cells. The final DMSO concentration must be strictly maintained at ≤0.1% (v/v)[3].

Part 4: Quantitative Data & Troubleshooting

Table 1: Physicochemical Parameters & Handling Tolerances

ParameterSpecificationRationale / Causality
Primary Solvent Anhydrous DMSO (≥99.9%)Prevents hydrolysis of the α-chloroacetamide warhead.
Max Solubility ~50 mM (in DMSO)Imidazole moiety supports moderate lipophilicity.
Final Assay DMSO ≤0.1% (v/v)Prevents solvent-induced cytotoxicity and assay artifacts.
Storage Temp -80°C (Master Stock)Halts thermal degradation and preserves electrophile integrity.
Media Compatibility Serum-free or ≤1% FBSHigh serum thiols prematurely quench the covalent warhead.

Table 2: Self-Validating Troubleshooting Guide

ObservationRoot CauseCorrective Action
Turbidity in Stock Moisture contamination or cold solvent.Ensure vial is at RT before opening. Sonicate briefly at RT.
Loss of Potency over time Freeze-thaw cycles / Hydrolysis.Strictly use single-use aliquots. Purge tubes with Argon.
High well-to-well variability Non-specific binding to plastics.Use low-protein binding tips and amber microcentrifuge tubes.
Cytotoxicity in vehicle control DMSO concentration exceeds 0.1%.Perform intermediate dilutions in DMSO, then 1:1000 in media.

Part 5: Visualizations

Workflow A Lyophilized Powder (Equilibrate to RT) B Add Anhydrous DMSO (Vortex/Sonicate) A->B C 10 mM Master Stock (Clear Solution) B->C D Aliquot & Argon Purge (Single-use Amber Tubes) C->D E Store at -80°C (No Freeze-Thaw) D->E F Dilute in Assay Media (Max 0.1% DMSO) E->F Thaw immediately before assay

Fig 1. Reconstitution and storage workflow for covalent inhibitors.

Mechanism Comp 2-chloropropanamide (Electrophilic Warhead) Adduct Covalent Adduct (Irreversible Inhibition) Comp->Adduct Intracellular SN2 (Desired) Water Aqueous Media/Serum (Hydrolysis/Quenching) Comp->Water Extracellular Rxn (Degradation) Target Target Protein (Cysteine Thiol) Target->Adduct

Fig 2. Mechanistic pathway: Target engagement vs. premature aqueous quenching.

References

  • Singh J, Petter RC, Kluge AF. "Targeted covalent drugs of the kinase family." Current Opinion in Chemical Biology, 2010. URL:[Link]

  • Singh J, Petter RC, Baillie TA, Whitty A. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011. URL:[Link]

  • Markossian S, Grossman A, Baskir H, et al. "Assay Guidance Manual." National Center for Advancing Translational Sciences (NCATS), National Institutes of Health (NIH), 2004-. URL:[Link]

Sources

Application

Application Note: NMR Spectroscopic Characterization of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide

Introduction: The Imperative of Structural Verification in Drug Discovery Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in the landscape of drug discovery and development.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Structural Verification in Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in the landscape of drug discovery and development.[1] Its unparalleled ability to provide detailed atomic-level information on molecular structure, connectivity, and conformation makes it an indispensable tool for the unambiguous characterization of novel chemical entities.[2][3] For a molecule such as 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide, a compound with potential pharmacological relevance, precise structural verification is paramount to ensure its identity, purity, and to inform subsequent stages of development, including structure-activity relationship (SAR) studies.[4]

This application note provides a detailed guide to the characterization of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide using ¹H and ¹³C NMR spectroscopy. In the absence of published experimental spectra for this specific molecule, we present a comprehensive analysis based on established principles of NMR theory and empirical data from analogous substructures. This document serves as a predictive guide for researchers, offering expected chemical shift ranges and a robust protocol for experimental data acquisition and validation.

Molecular Structure and Predicted NMR Chemical Shifts

The chemical structure of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide is comprised of three key fragments: a 2-chloropropanamide moiety, a para-substituted phenyl ring, and a 4-substituted imidazole ring. The predicted chemical shifts for each proton and carbon are derived from the additive effects of these functionalities.

Diagram of Molecular Structure with Atom Numbering

G cluster_amide 2-Chloropropanamide Moiety cluster_phenyl Phenyl Ring cluster_imidazole Imidazole Ring C1 C1 H1 H (x3) C1->H1 C2 C2 C1->C2 H2 H C2->H2 Cl Cl C2->Cl C3 C3 (C=O) C2->C3 O O C3->O N1 N1 (Amide) C3->N1 H_N1 H N1->H_N1 C4 C4 N1->C4 C5 C5 C4->C5 H5 H C5->H5 C6 C6 C5->C6 H6 H C6->H6 C7 C7 C6->C7 C8 C8 C7->C8 C7_im C7' C7->C7_im H8 H C8->H8 C9 C9 C8->C9 C9->C4 H9 H C9->H9 C10 C10 C7_im->C10 H10 H C10->H10 N2 N2 C10->N2 H_N2 H N2->H_N2 C11 C11 N2->C11 H11 H C11->H11 N3 N3 C11->N3

Caption: Molecular structure of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide with atom numbering for NMR assignment.

Predicted ¹H NMR Chemical Shifts (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as the solvent is strategic; its hydrogen-bonding capabilities will help to resolve the exchangeable N-H protons of the amide and imidazole groups, which might otherwise be broad or unobservable.[1]

Proton(s)Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-N1 (Amide) 9.5 - 10.5s (broad)-Amide protons in DMSO typically appear as a broad singlet in this downfield region due to hydrogen bonding with the solvent and restricted rotation around the C-N bond.[5]
H-10 ~7.8s-This proton is on a carbon adjacent to two nitrogen atoms in the imidazole ring, leading to a significant downfield shift.[6]
H-8, H-9 7.5 - 7.7d~8.5These aromatic protons are ortho to the electron-withdrawing amide group and will appear as a doublet. They are deshielded relative to benzene (7.36 ppm).[7]
H-5, H-6 7.3 - 7.5d~8.5These aromatic protons are ortho to the electron-donating imidazole group and meta to the amide. They will appear as a doublet, slightly upfield from H-8 and H-9.[7]
H-11 ~7.0s-This proton is on a carbon in the imidazole ring and is expected to be the most upfield of the aromatic/heteroaromatic protons.[6][8]
H-N2 11.5 - 12.5s (broad)-The imidazole N-H proton is exchangeable and its chemical shift is highly dependent on solvent and concentration. In DMSO, it is expected to be significantly downfield.
H-2 4.4 - 4.6q~6.8This methine proton is alpha to both a chlorine atom and a carbonyl group, both of which are strongly deshielding. It will be split into a quartet by the adjacent methyl protons.[9][10]
H-1 (CH₃) 1.6 - 1.8d~6.8This methyl group is adjacent to the chiral center at C-2 and will appear as a doublet.
Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)
Carbon(s)Predicted δ (ppm)Rationale
C-3 (C=O) 168 - 172The carbonyl carbon of the amide group is expected in this characteristic downfield region.[8]
C-7 135 - 140This quaternary carbon of the phenyl ring is attached to the imidazole ring.
C-10 ~135This carbon in the imidazole ring is deshielded by the adjacent nitrogen atoms.[11]
C-4 130 - 135This quaternary carbon of the phenyl ring is attached to the amide nitrogen.
C-5, C-6 125 - 130These phenyl carbons are ortho to the imidazole substituent.
C-8, C-9 118 - 122These phenyl carbons are ortho to the amide substituent and are expected to be shifted slightly upfield due to the electron-donating nature of the nitrogen atom.[12]
C-11 ~115This imidazole carbon is typically found in the more upfield region of the heteroaromatic carbons.[11]
C-2 55 - 60The methine carbon is directly attached to the electronegative chlorine atom, resulting in a significant downfield shift.[9]
C-1 (CH₃) 20 - 25The methyl carbon is in a typical aliphatic region.

Experimental Protocol: High-Resolution NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for the structural elucidation of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide.

Sample Preparation
  • Materials:

    • 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide (5-10 mg for ¹H NMR; 20-30 mg for ¹³C NMR)

    • DMSO-d₆ (99.9 atom % D)

    • High-quality 5 mm NMR tubes

    • Glass Pasteur pipette and bulb

    • Small vial for dissolution

  • Procedure:

    • Accurately weigh the required amount of the compound into a clean, dry vial.

    • Add approximately 0.6 mL of DMSO-d₆ to the vial.

    • Gently agitate the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.

    • If any solids remain, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[13]

    • Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

NMR Instrument Setup and Calibration
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Initial Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.

    • Calibrate the spectral window and transmitter offset to cover the expected range of chemical shifts.

Data Acquisition Parameters
  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 0-14 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

Data Processing and Analysis
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Perform baseline correction.

  • Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.[14]

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

  • Assign the peaks based on their chemical shift, multiplicity, and integration, comparing them to the predicted values.

  • For further confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-30 mg) dissolve Dissolve in DMSO-d6 (~0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim setup_1h Setup 1H Experiment lock_shim->setup_1h setup_13c Setup 13C Experiment lock_shim->setup_13c acquire_1h Acquire 1H Spectrum setup_1h->acquire_1h ft Fourier Transform acquire_1h->ft acquire_13c Acquire 13C Spectrum setup_13c->acquire_13c acquire_13c->ft phase Phase & Baseline Correction ft->phase reference Reference Spectra (DMSO @ 2.50/39.52 ppm) phase->reference integrate Integrate 1H Spectrum reference->integrate assign Assign Peaks integrate->assign report Generate Report assign->report

Caption: A streamlined workflow for the NMR characterization of small molecules.

Conclusion

The structural integrity of a potential drug candidate is a critical quality attribute that must be rigorously established. This application note provides a predictive framework and a detailed experimental protocol for the characterization of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide by ¹H and ¹³C NMR spectroscopy. By leveraging established principles of chemical shifts and substituent effects, researchers can confidently approach the structural verification of this and structurally related molecules, ensuring a solid foundation for further pharmacological investigation. The provided protocol is designed to be a self-validating system, where the correlation between the predicted and experimentally obtained data will serve to confirm the molecular structure with a high degree of confidence.

References

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211-219.
  • AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Retrieved from [Link]

  • Maciel, G. E. (2010). Nuclear Magnetic Resonance. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
  • Dalvit, C., Fagerness, P. E., Hadden, D. T., Sarver, R. W., & Stockman, B. J. (2003). NMR in drug discovery: a practical guide to identification of lead compounds. Journal of Medicinal Chemistry, 46(12), 2461-2470.
  • Perpète, E. A., & Laureys, C. (2006). Theoretical investigation on 1H and 13C NMR chemical shifts of small alkanes and chloroalkanes.
  • Bystrov, V. F. (1976). Spin-spin coupling and the conformational states of peptide systems. Progress in nuclear magnetic resonance spectroscopy, 10, 41-81.
  • Laurence, C., & Berthelot, M. (2000). The effects of electron-donating and electron-withdrawing groups on the 13C NMR chemical shifts of substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, (2), 239-245.
  • Fiveable. (2025, August 15). para-Disubstituted Benzenes: Organic Chemistry Study Guide. Retrieved from [Link]

  • Case, D. A. (1997). Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in 15N-Enriched Proteins. Correlation with Hydrogen Bond Length. Journal of the American Chemical Society, 119(34), 8117-8125.
  • Starkey, L. S. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases.
  • Belmar, J., & Sanhueza, E. (1982). Substituent effects in 1H and 13C nuclear magnetic resonance correlations of chemical shifts in para-substituted 5-arylmethylenehydantoins. Magnetic Resonance in Chemistry, 20(3), 121-124.
  • Hansen, P. E. (2020). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules, 25(11), 2533.
  • PubChem. (n.d.). 4,5-Diphenylimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Zamani, K., & Gholamreza, G. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76.
  • Priyadharsini, P., Dharumadurai, D., & Kanimozhi, B. (2013). H 1 NMR (DMSO, 500 MHZ) of N-phenylpropanamide. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, September 26). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000790 Imidazole - Supplemental Proton Data. Retrieved from [Link]

  • Malfara, M., Jansen, A., & Tierney, J. (2018). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloropropionic acid, 2,4,6-trichlorophenyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloropropionic acid methyl ester. Retrieved from [Link]

  • In-Su, K., & Chwang, S. L. (1998). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 36(4), 263-268.
  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide in Covalent Inhibitor Synthesis

Introduction: A Key Building Block for Targeted Therapeutics In the landscape of modern drug discovery, particularly in oncology, the development of targeted covalent inhibitors has marked a significant advancement in ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Key Building Block for Targeted Therapeutics

In the landscape of modern drug discovery, particularly in oncology, the development of targeted covalent inhibitors has marked a significant advancement in achieving durable and potent therapeutic effects. These inhibitors function by forming an irreversible covalent bond with a specific residue, often a cysteine, within the active site of a target protein, leading to sustained inactivation.[1] Central to this strategy is the use of precisely engineered precursors that carry a "warhead"—an electrophilic moiety capable of reacting with the target nucleophile.

2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide has emerged as a precursor of significant interest for this purpose. This molecule uniquely combines two critical structural features:

  • An imidazole-phenyl scaffold , which serves as a recognition element, anchoring the molecule within the ATP-binding pocket of various kinases through non-covalent interactions.

  • A 2-chloropropanamide group , which acts as a reactive electrophilic "warhead." This moiety is poised for nucleophilic attack by a cysteine residue, making it an ideal component for designing irreversible inhibitors.[2]

These application notes provide a detailed guide for researchers and drug development professionals on the synthesis and subsequent utilization of this key precursor in the construction of covalent kinase inhibitors.

Physicochemical Properties

A clear understanding of the precursor's properties is essential for its effective use in synthesis. The key characteristics are summarized below.

PropertyValueSource
CAS Number 1153508-34-9
Molecular Formula C₁₂H₁₂ClN₃O
Molecular Weight 249.69 g/mol
Typical Purity >95%

Application in Covalent Kinase Inhibitor Synthesis

The primary application of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide is to serve as the "warhead"-containing fragment in the synthesis of irreversible inhibitors targeting kinases such as the Epidermal Growth Factor Receptor (EGFR).[3][4] The synthesis strategy typically involves two main stages:

  • Synthesis of the Precursor: An amide coupling reaction between the parent aniline, 4-(1H-imidazol-4-yl)aniline, and 2-chloropropionyl chloride.

  • Coupling to a Kinase Scaffold: A nucleophilic substitution reaction where the synthesized precursor is coupled to a core heterocyclic scaffold (e.g., a quinazoline), which is known to bind to the hinge region of the target kinase.[5]

The α-chloro amide functionality is less intrinsically reactive than other electrophiles like Michael acceptors, which can be advantageous in reducing off-target reactivity and improving the selectivity of the final inhibitor.[3][6] The covalent bond formation is proximity-driven; only when the inhibitor is non-covalently bound in the correct orientation within the ATP pocket can the target cysteine residue effectively attack the electrophilic carbon of the chloropropanamide group.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of the title precursor. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide

This protocol details the N-acylation of 4-(1H-imidazol-4-yl)aniline. The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride.[7]

Diagram of Synthetic Workflow

cluster_reactants Reactants cluster_conditions Conditions A 4-(1H-imidazol-4-yl)aniline C Anhydrous DCM Triethylamine (Base) 0 °C to RT A->C B 2-Chloropropionyl chloride B->C P 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide C->P N-Acylation

Caption: Workflow for the synthesis of the title precursor.

Materials:

  • 4-(1H-imidazol-4-yl)aniline (1.0 eq)

  • 2-Chloropropionyl chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 4-(1H-imidazol-4-yl)aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Rationale: An inert atmosphere and anhydrous solvent are critical to prevent the hydrolysis of 2-chloropropionyl chloride. Triethylamine acts as a non-nucleophilic base to neutralize the HCl byproduct generated during the reaction, driving it to completion.[7]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Rationale: The acylation reaction is exothermic. Cooling to 0 °C helps to control the reaction rate, minimize potential side reactions, and ensure selective N-acylation.

  • Addition of Acyl Chloride: In a separate flask, dissolve 2-chloropropionyl chloride (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Once the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally brine.

    • Rationale: The bicarbonate wash removes any excess acyl chloride and neutralizes the triethylamine hydrochloride salt, facilitating its removal into the aqueous phase.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a mobile phase of DCM/Methanol) or by recrystallization to yield the pure title compound.

Protocol 2: Application in Kinase Inhibitor Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a representative coupling of the precursor with a generic 4-amino-2-chloroquinazoline scaffold. The electron-deficient nature of the quinazoline ring makes the C4 position highly susceptible to nucleophilic attack by the aniline nitrogen of a binding partner.[5]

Diagram of Application Workflow

cluster_reactants Reactants cluster_conditions Conditions A 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide (Precursor) C Solvent: Isopropanol or n-Butanol Acid Catalyst (e.g., HCl) Reflux A->C B Substituted 4-Amino-quinazoline (Kinase Scaffold) B->C P Final Covalent Kinase Inhibitor C->P SNAr Coupling

Caption: General workflow for coupling the precursor to a kinase scaffold.

Materials:

  • 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide (1.1 eq)

  • Substituted 4-Amino-quinazoline (e.g., 4-amino-6,7-dimethoxyquinazoline) (1.0 eq)

  • Isopropanol or n-Butanol

  • Concentrated HCl (catalytic amount)

  • Diethyl ether

Procedure:

  • Setup: To a round-bottom flask, add the substituted 4-amino-quinazoline (1.0 eq), 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide (1.1 eq), and the reaction solvent (e.g., isopropanol).

  • Acid Catalysis: Add a catalytic amount of concentrated HCl (e.g., 1-2 drops).

    • Rationale: Acid catalysis can protonate the quinazoline ring, further activating it towards nucleophilic attack and increasing the reaction rate.[8]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction for 12-24 hours by TLC until the starting materials are consumed.

    • Rationale: High temperature is often required to overcome the activation energy for SNAr reactions, particularly with aniline nucleophiles which are less reactive than aliphatic amines.[5]

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude solid can be purified by trituration with a solvent like diethyl ether to remove non-polar impurities, followed by filtration. Alternatively, flash column chromatography can be employed for higher purity. The final product can be converted to a hydrochloride salt for improved solubility and handling.

Conclusion and Future Perspectives

2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide serves as a valuable and versatile precursor in the synthesis of targeted covalent inhibitors. The protocols outlined here provide a robust framework for its preparation and subsequent coupling to kinase-targeting scaffolds. The strategic use of the moderately reactive α-chloropropanamide warhead is a key design feature that can impart greater target selectivity compared to more aggressive electrophiles.[4][9] Further exploration can involve modifying the imidazole-phenyl recognition moiety or coupling this precursor to a wider array of heterocyclic cores to generate novel inhibitors against a diverse range of kinase targets.

References

  • Irreversible Nek2 kinase inhibitors with cellular activity. PLoS One. Available at: [Link]

  • Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology. Available at: [Link]

  • Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Semantic Scholar. Available at: [Link]

  • Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Characterization of Covalent-Reversible EGFR Inhibitors. ACS Omega. Available at: [Link]

  • Developing irreversible inhibitors of the protein kinase cysteinome. Chemistry & Biology. Available at: [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]

  • 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide-1153508-34-9. Thoreauchem. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines. PubMed. Available at: [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. Available at: [Link]

  • Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles. ACS Publications. Available at: [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide

Welcome to the Technical Support Center. As drug development professionals, you are likely working with 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide as a covalent warhead or specialized building block.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, you are likely working with 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide as a covalent warhead or specialized building block. This molecule presents a severe "bifunctional paradox" during purification: it contains a basic imidazole ring (pKa ~6.5–7.0) that causes severe tailing on standard silica, and a highly reactive α -chloro amide (an alkylating agent) that readily degrades in the presence of nucleophiles or strong bases.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve high-purity isolation without compromising the structural integrity of your compound.

Diagnostic Chromatography Workflow

Before troubleshooting, it is critical to understand how the dual nature of your molecule interacts with different stationary and mobile phases. The flowchart below outlines the causality behind method selection.

Workflow Start Target: 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide Analyze Structural Analysis: 1. Basic Imidazole (pKa ~7) 2. Reactive α-chloro amide Start->Analyze NP_Silica Normal Phase (Bare Silica)? Analyze->NP_Silica NP_Fail FAIL: Severe tailing due to acidic silanol interactions NP_Silica->NP_Fail Yes Amine_Silica Amine-Functionalized Silica? NP_Silica->Amine_Silica No Amine_Fail FAIL: Covalent capture! NH2 reacts with α-chloro amide Amine_Silica->Amine_Fail Yes Base_Mod Silica + Base Modifier (NH3/TEA)? Amine_Silica->Base_Mod No Base_Fail FAIL: Nucleophilic substitution of α-chloro group Base_Mod->Base_Fail Yes RP_C18 Reverse Phase (C18) + Acidic Buffer (0.1% FA) Base_Mod->RP_C18 No Success SUCCESS: Sharp peaks, no degradation RP_C18->Success

Diagnostic workflow for selecting the optimal chromatography method.

Troubleshooting & FAQs

Q1: I attempted to purify this compound on standard bare silica (Normal Phase) using DCM/MeOH. The compound streaked across the column, and recovery was <30%. Why?

A: Bare silica gel is inherently acidic due to surface silanol (Si-OH) groups acting as Brønsted acids[1]. The basic imidazole ring in your molecule acts as a strong hydrogen bond acceptor and becomes protonated, leading to powerful ionic interactions with the stationary phase[2]. This acid-base interaction causes severe peak tailing, band broadening, and irreversible adsorption, which explains your low mass recovery[3].

Q2: To fix the tailing on bare silica, I added 1% Triethylamine (TEA) or Ammonia to my mobile phase. My peak shape improved, but LC-MS shows a different mass. What happened?

A: You induced a chemical degradation. While adding base modifiers like TEA or ammonium hydroxide neutralizes acidic silanols and sharpens peaks for basic compounds[3], your molecule contains an α -chloro amide. This moiety is a potent electrophile. Primary or secondary amines (like ammonia) and even tertiary amines (TEA) can act as nucleophiles, displacing the chloride ion via an SN​2 mechanism. You likely synthesized the α -amino or α -ammonium adduct of your target.

Q3: I switched to an Amine-Functionalized Silica (KP-NH) to avoid mobile phase modifiers. Now the compound is completely retained and won't elute at all. Is the column defective?

A: The column is functioning correctly, but it is chemically incompatible with your molecule. Amine-functionalized silica relies on surface-bound primary or secondary amines to create a basic environment. Because your compound contains an α -chloro amide, it covalently reacted with the stationary phase's amine groups. You have effectively immobilized your target molecule onto the silica matrix. In fact, amine-functionalized silicas are frequently utilized specifically as "metal scavengers" or to actively remove electrophiles like acid chlorides and alkyl halides from reaction mixtures[2].

Q4: What is the optimal purification strategy for this specific molecule?

A: Reversed-Phase (RP) Flash Chromatography using a C18 stationary phase. RP-C18 avoids the acidic silanols of bare silica and the reactive nucleophiles of amine-modified silica[1]. By using a water/acetonitrile gradient buffered with 0.1% Formic Acid (FA), the imidazole is protonated (enhancing solubility and peak shape in aqueous media) while the α -chloro amide remains completely stable against nucleophilic attack.

Stationary Phase Compatibility Matrix

To summarize the causality of these interactions, reference the quantitative and qualitative data in the matrix below:

Stationary PhaseMobile PhaseImidazole Behavior α -Chloro Amide BehaviorOverall Viability
Bare Silica DCM / MeOHSevere Tailing (Ionic binding)StablePoor (Low yield)
Bare Silica DCM / MeOH + 1% NH₃Sharp Peak (Silanols neutralized)Degrades ( SN​2 substitution)Unviable (Degradation)
Amine-Silica Hexane / EtOAcSharp PeakCovalent Capture by MatrixUnviable (0% Recovery)
C18 (RP) H₂O / MeCN + 0.1% FASharp Peak (Protonated)StableOptimal (High yield/purity)

Step-by-Step Methodology: Reversed-Phase C18 Purification

To ensure a self-validating and highly reproducible purification, follow this optimized Reversed-Phase protocol.

RP_Workflow Step1 1. Sample Preparation Dry Load onto C18/Celite Step2 2. Equilibration C18 Column, 5% MeCN in H2O (0.1% Formic Acid) Step1->Step2 Step3 3. Gradient Elution 5% to 60% MeCN over 15 CV Step2->Step3 Step4 4. Fraction Analysis LC-MS to confirm intact α-chloro Step3->Step4 Step5 5. Solvent Removal Lyophilization (Avoid high heat) Step4->Step5

Step-by-step reversed-phase (C18) purification workflow.

Protocol Details:
  • Sample Preparation (Dry Loading): Due to the mixed polarity of the molecule (hydrophobic phenyl, polar imidazole/amide), direct liquid injection may cause precipitation at the column head. Dissolve the crude mixture in a minimal amount of DMF or DMSO. Add C18 silica powder (1:3 sample to silica ratio) and evaporate the solvent under high vacuum to create a dry load.

  • Column Equilibration: Equilibrate a C18 flash cartridge with 3–5 Column Volumes (CV) of 95% Water / 5% Acetonitrile, buffered with 0.1% Formic Acid. The acidic buffer ensures the imidazole is uniformly protonated, preventing peak broadening.

  • Gradient Execution: Run a scouting gradient. A standard highly effective gradient for basic compounds of this molecular weight is running for 10–15 CV at a rate of 1 CV per minute[4]. Program a linear gradient from 5% Acetonitrile to 60% Acetonitrile over 15 CV.

  • Detection & Fraction Collection: Monitor the elution using UV detection at 254 nm (phenyl ring) and 220 nm (amide bond). Collect fractions based on threshold peak integration.

  • Self-Validation & Recovery: Crucial Step: Before pooling, analyze the fractions via LC-MS to confirm the presence of the exact mass (including the characteristic 3:1 isotopic pattern of the chlorine atom). To isolate the final product, lyophilize (freeze-dry) the pooled fractions. Do not use prolonged rotary evaporation in a heated water bath, as heating α -chloro amides in acidic water can induce hydrolysis.

References

  • When should I use an amine-bonded silica for flash chromatography? - Biotage. 1

  • Amino Flash - Sorbent Technologies, Inc. 2

  • RediSep amine functionalized column - Teledyne ISCO. 3

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage.

  • Scouting Gradients in Flash Chromatography - Sorbent Technologies, Inc. 4

Sources

Optimization

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of Small Molecule Inhibitors

Introduction This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot off-target effects in their cellular assays. While this document will use "2-chl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot off-target effects in their cellular assays. While this document will use "2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide" (hereafter referred to as Compound X) as a placeholder, the principles and protocols described herein are broadly applicable to any small molecule inhibitor. Our goal is to provide a framework for robust experimental design and data interpretation, ensuring the scientific integrity of your findings.

Part 1: Foundational Knowledge - Understanding Off-Target Effects

This section addresses the fundamental questions surrounding off-target effects, providing the necessary context for the troubleshooting guides that follow.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a critical concern in cell-based assays?

Q2: What are the common causes of off-target effects?

A2: Off-target effects can arise from several factors:

  • High Compound Concentration: Many inhibitors, especially those targeting ATP-binding pockets like kinase inhibitors, can interact with lower-affinity off-targets when used at high concentrations.[5][6]

  • Structural Homology: Proteins that share structural similarities with the primary target, such as other members of the same protein family (e.g., the human kinome), are common off-targets.[7]

  • Compound promiscuity: Some chemical scaffolds are inherently more promiscuous and may interact with multiple, structurally diverse proteins.

  • Metabolism: The cellular environment can metabolize the compound into active or reactive metabolites that have a different target profile.

Part 2: Proactive Strategies for Minimizing Off-Target Effects

The most effective way to deal with off-target effects is to design experiments that minimize their likelihood from the outset.

Troubleshooting Guide: Is My Inhibitor Concentration Too High?

Problem: You observe significant cytotoxicity or a phenotype that is inconsistent with the known function of the target at your chosen inhibitor concentration.

Underlying Cause & Logic: Off-target effects are often concentration-dependent.[1] Using the lowest effective concentration that engages the primary target is crucial to minimize interactions with lower-affinity off-targets.[5] A carefully determined dose-response curve is the gold standard for identifying the optimal concentration range for your experiments.[8][9]

Workflow for Experimental Validation:

cluster_0 Phase 1: Dose-Response Experiment cluster_1 Phase 2: Data Analysis & Interpretation A Design Dose-Response Curve (10-12 concentrations, log scale) B Treat Cells with Compound X (and vehicle control) A->B C Measure On-Target Effect (e.g., substrate phosphorylation) B->C D Plot Dose vs. Response C->D E Calculate IC50/EC50 using 4-Parameter Logistic (4PL) Fit D->E F Select Optimal Concentration (Lowest concentration at plateau) E->F G Proceed with Main Experiments F->G

Caption: Workflow for determining optimal inhibitor concentration.

Step-by-Step Protocol: Determining IC50/EC50 via Dose-Response Curve

  • Cell Plating: Plate your cells at a density that ensures they remain in the exponential growth phase throughout the experiment. Allow them to adhere and recover overnight.

  • Compound Preparation: Prepare a 12-point serial dilution of Compound X in your cell culture medium. A common range is from 10 µM down to 1 pM, but this should be adjusted based on any prior knowledge of the compound's potency. Also, prepare a vehicle-only control (e.g., DMSO).

  • Treatment: Replace the existing medium with the medium containing the different concentrations of Compound X or the vehicle control. Incubate for a duration that is relevant to your biological question (e.g., 2 hours for a signaling study).[5]

  • Assay Readout: After incubation, perform the assay to measure the on-target effect. For a kinase inhibitor, this is often a Western blot to detect the phosphorylation of a known downstream substrate.[5] For other targets, it could be a measure of enzyme activity or gene expression.

  • Data Analysis: Quantify the results of your readout. Plot the response (e.g., normalized band intensity) against the log of the inhibitor concentration.[8]

  • Curve Fitting: Use a non-linear regression model, typically a four-parameter logistic (4PL) equation, to fit the data and determine the IC50 or EC50 value.[8]

  • Concentration Selection: For your subsequent experiments, choose the lowest concentration that gives a maximal on-target effect (i.e., at the top of the curve's plateau).[9] This minimizes the risk of engaging off-targets.[5]

Frequently Asked Questions (FAQs)

Q3: Why is using a structurally unrelated inhibitor important?

A3: Using a second, structurally distinct inhibitor that targets the same protein is a powerful validation strategy.[5] If both compounds, despite their different chemical structures, produce the same phenotype, it significantly increases the confidence that the effect is on-target.[5] Conversely, if the second inhibitor does not replicate the phenotype, it strongly suggests that the initial observation was due to an off-target effect of the first compound.[10]

Q4: Should I use an inactive structural analog as a control?

A4: Yes, if available, a close structural analog of your inhibitor that is known to be inactive against the primary target is an excellent negative control.[1] This compound should ideally share similar physical properties but lack the key chemical moiety required for target binding. If this inactive control produces the same phenotype as your active compound, it's a strong indicator of an off-target effect likely related to the shared chemical scaffold.[1]

Part 3: Reactive Strategies - Investigating Suspected Off-Target Effects

If you have followed best practices but still suspect off-target effects, the following guides will help you investigate and confirm your hypothesis.

Troubleshooting Guide: My Phenotype Doesn't Match the Known Target Function

Problem: You observe a cellular phenotype that is inconsistent with or even contradictory to the phenotype observed with genetic knockdown (e.g., siRNA or CRISPR) of the intended target.[1]

Underlying Cause & Logic: This discrepancy is a classic hallmark of off-target effects.[1] The first step is to confirm that your compound is actually engaging the intended target within the complex cellular environment at the concentration you are using. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells.[11][12][13][14] It is based on the principle that a protein becomes more thermally stable when bound to a ligand.[11][12]

Step-by-Step Protocol: Verifying Target Engagement with CETSA

  • Cell Treatment: Treat your cell population with Compound X at the effective concentration and a vehicle control for 1 hour at 37°C.[11]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[11]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[15]

  • Analysis: Carefully collect the supernatant, which contains the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blot.[13]

  • Interpretation: In the presence of Compound X, the target protein should be more stable at higher temperatures compared to the vehicle control. This will be visible as a "shift" in the melting curve to the right, confirming target engagement.[12]

Frequently Asked Questions (FAQs)

Q5: How can I identify the specific off-targets of my compound?

A5: Several advanced proteomic techniques can be used to identify the unintended binding partners of your inhibitor:

  • Chemical Proteomics: This approach uses a modified version of your compound (a probe) to "fish" for binding partners in a cell lysate, which are then identified by mass spectrometry.[3]

  • Activity-Based Protein Profiling (ABPP): This technique employs reactive probes to map the active sites of enzymes and can reveal off-target interactions within a specific enzyme class.[3]

  • Kinome Scanning: For kinase inhibitors, commercial services can screen your compound against a large panel of recombinant kinases (over 400) to provide a detailed selectivity profile.[7][16][][18][19] This is invaluable for understanding potential off-target kinase interactions.[16]

Table 1: Example Data from a Hypothetical Kinome Scan for Compound X (1 µM)

Kinase Target% InhibitionPotential Implication
Target Kinase A 98% On-Target
Kinase B85%Potential Off-Target
Kinase C62%Potential Off-Target
Kinase D15%Likely Not Significant

Part 4: The Gold Standard - Definitive Target Validation

To unequivocally link your observed phenotype to the inhibition of your target, genetic approaches are the ultimate validation tool.

Troubleshooting Guide: How Can I Definitively Prove the Phenotype is On-Target?

Problem: You have confirmed target engagement, but you need to definitively rule out the possibility that a confounding off-target effect is responsible for the observed phenotype.

Underlying Cause & Logic: The most rigorous method to validate that a phenotype is caused by the modulation of a specific target is to remove that target from the cell altogether. CRISPR/Cas9-mediated gene knockout provides a permanent and complete loss of the target protein.[20] If the phenotype observed with Compound X is absent in the knockout cells, it provides the strongest possible evidence for on-target activity.

Workflow for CRISPR/Cas9 Target Validation:

A Design & Clone gRNA targeting gene of interest B Transfect Parental Cells with Cas9 and gRNA A->B C Isolate Single Cell Clones (e.g., via limiting dilution) B->C D Expand and Validate Clones (Sequencing & Western Blot) C->D E Select Confirmed Knockout (KO) Clone D->E F Treat KO and Parental Cells with Compound X E->F G Compare Phenotypes F->G H Phenotype Abolished in KO? (On-Target Validation) G->H I On-Target Effect Confirmed H->I Yes J Off-Target Effect Likely H->J No

Caption: CRISPR/Cas9 workflow for definitive target validation.

Step-by-Step Protocol: Generating and Testing a CRISPR Knockout Cell Line

  • gRNA Design: Use online tools to design at least two guide RNAs (gRNAs) that target an early exon of your gene of interest to ensure a frameshift mutation and functional knockout.

  • Transfection: Co-transfect your wild-type cells with a plasmid expressing the Cas9 nuclease and a plasmid expressing your gRNA.[21][22]

  • Single-Cell Isolation: After transfection and selection (if applicable), isolate single cells into a 96-well plate, for example, by using limiting dilution or flow cytometry.[23]

  • Clone Expansion and Validation: Expand the resulting single-cell clones. Validate the knockout at the genomic level by PCR and Sanger sequencing to identify clones with frameshift-inducing insertions/deletions (indels).[23] Critically, you must also validate the knockout at the protein level by Western blot to confirm the absence of the target protein.

  • Phenotypic Analysis: Once you have a validated knockout cell line, treat both the knockout and the original parental (wild-type) cells with Compound X.

Visualizing On-Target vs. Off-Target Effects:

cluster_0 On-Target Scenario cluster_1 Off-Target Scenario A Compound X B Target A A->B Inhibits C Substrate A B->C X D Phenotype 1 (e.g., Apoptosis) C->D E Compound X F Target A E->F Inhibits G Off-Target B E->G Inhibits (Unintended) H Substrate B G->H X I Phenotype 1 (e.g., Apoptosis) H->I

Caption: Signaling pathways for on-target vs. off-target effects.

References

  • Off-target identification by chemical proteomics for the understanding of drug side effects. (2021). Taylor & Francis Online. [Link]

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. (n.d.). bioRxiv. [Link]

  • Mechanism of action studies and off-target effects. (2025). Fiveable. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Publications. [Link]

  • Kinase Screening & Profiling Service. (n.d.). Reaction Biology. [Link]

  • Proteomics Approaches to Overcome Undruggable Targets in Disease. (2026). AZoLifeSciences. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (n.d.). Nature Protocols. [Link]

  • 2.6. Cellular Thermal Shift Assay (CETSA). (n.d.). Bio-protocol. [Link]

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. (2025). ResearchGate. [Link]

  • How to Validate a CRISPR Knockout. (n.d.). Biognosys. [Link]

  • CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation. (n.d.). Vitro Biotech. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023). YouTube. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. (n.d.). ResearchGate. [Link]

  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013). Cancer Discovery. [Link]

  • Inference of drug off-target effects on cellular signaling using interactome-based deep learning. (2024). iScience. [Link]

  • Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection. (2024). PLOS ONE. [Link]

  • Creating dose-response curves for cell-based and biochemical assays with the HP D300 Digital Dispenser. (n.d.). Technology Networks. [Link]

  • CRISPR Knockout / Knockin kit Validation. (n.d.). OriGene. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). Journal of Medicinal Chemistry. [Link]

  • How Do I Perform a Dose-Response Experiment? (n.d.). GraphPad. [Link]

  • Statistical analysis of dose-response curves. (2024). Wiley Analytical Science. [Link]

  • Designing Drug-Response Experiments and Quantifying their Results. (2017). Current Protocols in Chemical Biology. [Link]

  • Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy. (2019). MedCrave. [Link]

  • Enzyme Inhibition. (2025). Chemistry LibreTexts. [Link]

  • Breaking Down Barriers: The Power of Enzyme Inhibitors in Treating Diseases. (n.d.). IT Medical Team. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Imidazole-Based Inhibitors: Evaluating Novel Compounds Against Established Standards

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imidazole Scaffold as a Privileged Pharmacophore The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Scaffold as a Privileged Pharmacophore

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a versatile scaffold for designing potent and selective enzyme inhibitors.[1] Imidazole-based compounds have found widespread application as therapeutic agents, targeting a diverse range of enzymes implicated in diseases from cancer to inflammation.[2][3]

This guide provides a comparative framework for researchers evaluating novel imidazole-containing compounds, such as 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide , against well-characterized, or "standard," imidazole inhibitors. Due to the limited publicly available biological data on 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide, this guide will focus on two prominent classes of standard imidazole inhibitors: p38 Mitogen-Activated Protein (MAP) Kinase inhibitors and Lactate Dehydrogenase (LDH) inhibitors . By understanding the structure-activity relationships (SAR) and experimental evaluation of these standard inhibitors, researchers can effectively profile and position their novel compounds.

Part 1: p38 MAP Kinase Inhibitors - A Paradigm of Imidazole-Based Drug Design

The p38 MAP kinase is a serine/threonine kinase that plays a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[4][5] Its dysregulation is implicated in a host of inflammatory diseases, making it a prime therapeutic target.[4][6] The pyridinyl-imidazole class of compounds were among the first potent and specific inhibitors of p38 MAP kinase to be discovered and have been extensively studied.[7]

Mechanism of Action and Key Structural Features

Standard imidazole-based p38 MAP kinase inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the enzyme.[4][8] The imidazole core is crucial for this interaction.

  • The Imidazole Core : The planar, aromatic nature of the imidazole ring facilitates favorable π-π stacking interactions with aromatic residues in the ATP-binding site. The nitrogen atoms can act as both hydrogen bond donors and acceptors, further anchoring the inhibitor to the kinase.[1]

  • Substitutions on the Imidazole Ring : Modifications at the N1, C2, C4, and C5 positions of the imidazole ring have been extensively explored to enhance potency and selectivity.[2] Computational studies have shown that bulky substituents at the 2-position and hydrogen bond donors on linked pyridine rings can increase inhibitory activity.[9]

The general mechanism of p38 MAP kinase signaling and the point of inhibition are illustrated in the diagram below.

p38_pathway cluster_extracellular Extracellular cluster_cell Cellular Compartments Stress_Stimuli Stress Stimuli (UV, Cytokines, etc.) Receptor Cell Surface Receptor Stress_Stimuli->Receptor MAP3K MAPKKK (e.g., TAK1, ASK1) Receptor->MAP3K activates MAP2K MAPKK (MKK3/6) MAP3K->MAP2K phosphorylates p38_MAPK p38 MAPK MAP2K->p38_MAPK phosphorylates Substrates Downstream Substrates (e.g., ATF2, MK2) p38_MAPK->Substrates phosphorylates Inflammation Inflammation & Cellular Responses Substrates->Inflammation Inhibitor Imidazole Inhibitor (e.g., SB203580) Inhibitor->p38_MAPK inhibits ldh_pathway cluster_glycolysis Glycolysis in Cancer Cells Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate multiple steps LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Lactate Lactate LDH->Lactate NAD NAD+ LDH->NAD NADH NADH NADH->LDH Inhibitor Imidazole Inhibitor Inhibitor->LDH inhibits

Caption: Role of LDH in glycolysis and point of inhibition.

Comparative Inhibitory Potency

Data for imidazole-specific LDH inhibitors is less consolidated than for p38 inhibitors. However, various heterocyclic compounds, including those with pyrazole (structurally similar to imidazole) and benzimidazole moieties, have shown potent LDH inhibition. [10][11]

Compound Class Target Enzyme IC50 Range Reference
Pyrazole-based inhibitors LDHA Nanomolar [12]
Benzimidazole anthelmintics LDHA Varies [11]

| Galloflavin (non-imidazole) | LDHA/LDHB | Micromolar (Ki) | [13]|

Part 3: Experimental Protocols for Inhibitor Evaluation

To assess the potential of a novel compound like 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide, standardized in vitro enzyme inhibition assays are essential. Below are detailed protocols for p38α MAP Kinase and Lactate Dehydrogenase inhibition assays.

Protocol 1: In Vitro p38α MAP Kinase Inhibition Assay

This protocol is based on an immunosorbent, non-radioactive assay measuring the phosphorylation of a substrate, ATF-2. [14] Materials and Reagents:

  • 96-well microtiter plates

  • Recombinant human p38α MAP kinase

  • ATF-2 substrate

  • Kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT) [15]* ATP solution

  • Test compound (e.g., 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide) and reference inhibitor (e.g., SB203580) dissolved in DMSO

  • Phospho-specific primary antibody against ATF-2

  • HRP-conjugated secondary antibody

  • TMB or other suitable chromogenic substrate

  • Stop solution (e.g., 1M H2SO4)

  • Wash buffer (e.g., TBS-T)

  • Microplate reader

Experimental Workflow:

p38_assay_workflow cluster_workflow p38α Kinase Inhibition Assay Workflow Step1 1. Coat Plate with ATF-2 Substrate Step2 2. Block Plate Step1->Step2 Step3 3. Add Inhibitor & p38α Enzyme Step2->Step3 Step4 4. Initiate Reaction with ATP Step3->Step4 Step5 5. Detect Phosphorylation (ELISA) Step4->Step5 Step6 6. Read Absorbance Step5->Step6 Step7 7. Calculate IC50 Step6->Step7 ldh_assay_workflow cluster_workflow LDH Inhibition Assay Workflow Step1 1. Prepare Reagents & Inhibitor Dilutions Step2 2. Add Inhibitor & LDH Enzyme to Plate Step1->Step2 Step3 3. Pre-incubate Step2->Step3 Step4 4. Initiate Reaction with Pyruvate/NADH Mix Step3->Step4 Step5 5. Monitor Absorbance at 340 nm (Kinetic) Step4->Step5 Step6 6. Calculate Reaction Rate Step5->Step6 Step7 7. Determine IC50 Step6->Step7

Caption: Workflow for lactate dehydrogenase inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare fresh solutions of pyruvate and NADH in the assay buffer. Prepare serial dilutions of the test compound and reference inhibitor.

  • Plate Setup: To the wells of a 96-well plate, add the assay buffer, LDH enzyme, and the serially diluted test compound or reference inhibitor. Include a DMSO vehicle control.

  • Pre-incubation: Incubate the plate for 5-10 minutes at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme interaction. 4[13]. Reaction Initiation: Add a solution containing both pyruvate and NADH to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). 6[13]. Data Analysis: Calculate the rate of reaction (Vmax) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

  • IC50 Determination: Plot the percent inhibition (calculated relative to the vehicle control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Conclusion and Future Directions

The imidazole scaffold remains a highly valuable starting point for the design of novel enzyme inhibitors. While specific biological data for 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide is not yet in the public domain, its structural features are consistent with those of known kinase inhibitors. By employing the standardized protocols outlined in this guide, researchers can systematically evaluate its inhibitory potential against well-established targets like p38 MAP kinase and LDH.

A thorough understanding of the structure-activity relationships of standard imidazole inhibitors, combined with rigorous experimental testing, will be crucial in elucidating the therapeutic potential of this and other novel imidazole-based compounds. Subsequent studies should also include kinase profiling to assess selectivity and cell-based assays to determine efficacy in a more physiological context.

References

  • I[1]midazole-based p38 MAP kinase inhibitors. (URL not available)

  • S[8]tructure-activity relationships of p38 mitogen-activated protein kinase inhibitors. ([Link])

  • R[2]ecent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. ([Link])

  • I[9]nsight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations. ([Link])

  • R[4]ecent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. ([Link])

  • Q[5]uantitative structure activity relationship study of p38α MAP kinase inhibitors. (URL not available)

  • R[6]ecent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds | Bentham Science Publishers. ([Link])

  • p[16]38 MAP Kinase Inhibitors in Clinical Trials. | Download Table. ([Link])

  • Lactate Dehydrogenase (LDH) Assay Protocol. ([Link])

  • B[17]ioAssay Systems Lactate Dehydrogenase. ([Link])

  • I[14]mpact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species. ([Link])

  • L[18]DH-A Enzyme Assay. ([Link])

  • P[7]yridinylimidazole based p38 MAP kinase inhibitors. ([Link])

  • W[19]O2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. ()

  • S[20]ynthesis and biological evaluation of 2-substituted benzimidazole derivatives. ([Link])

  • I[21]midazole compounds, process for the synthesis and uses thereof - Patents. ([Link])

  • P[10]yrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. ([Link])

  • A[22] patent review of lactate dehydrogenase inhibitors (2014-present). ([Link])

  • s[3]ynthesis and biological evaluation of 1-substituted imidazole derivatives. ([Link])

  • 2[23]-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide-1153508-34-9 - Thoreauchem. ([Link])

  • U[24]S20120035222A1 - Solid forms of 2-Chloro-4-[1-(4-fluoro-phenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]-pyridine. ()

  • A[25] patent review of lactate dehydrogenase inhibitors (2014-present) - ResearchGate. ([Link])

  • N[11]atural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. ([Link])

  • U[26]S9278932B1 - Process for preparation of 2-chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms. ()

  • P[12]yrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC. ([Link])

Sources

Comparative

A Comparative Guide to the Efficacy of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide and Its Structural Analogs

This guide provides a comprehensive analysis of the potential therapeutic efficacy of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide and its structural analogs. As a novel compound with limited publicly available dat...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the potential therapeutic efficacy of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide and its structural analogs. As a novel compound with limited publicly available data, this guide synthesizes information from related chemical structures to forecast its potential biological activities and offers a framework for future research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide

2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide is a chemical compound with the CAS number 1153508-34-9.[1] Its molecular formula is C12H12ClN3O, and it has a molecular weight of 249.69 g/mol .[1] Currently, it is available for research purposes only.[1] The imidazole moiety is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The presence of the chloro-propanamide side chain suggests potential for covalent interaction with biological targets, a strategy often employed in drug design to enhance potency and duration of action.

The core structure of this molecule combines three key features: an imidazole ring, a phenyl group, and a propanamide side chain with a chlorine substituent. Each of these can be modified to generate structural analogs with potentially different or improved biological activities.

Structural Analogs and Their Potential Efficacy

Structural analogs are compounds that have a similar chemical structure to a parent compound. By making slight modifications to the parent structure, it is possible to modulate its pharmacokinetic and pharmacodynamic properties. This section explores the potential efficacy of analogs of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide based on modifications to its core components.

Analogs with Modified Imidazole and Benzimidazole Scaffolds

The imidazole ring is a critical component for the biological activity of many compounds.[2] Modifications to this ring, or its replacement with a benzimidazole scaffold, can significantly impact efficacy.

  • Benzimidazole Derivatives : A novel series of 2-substituted benzimidazole derivatives has been synthesized and shown to possess significant analgesic and anti-inflammatory activities.[5][6] For instance, compounds were synthesized by reacting 2-chloromethyl benzimidazole with various substituted primary aromatic amines.[5][6] These studies suggest that the core imidazole or benzimidazole structure is crucial for these activities.

  • Nitroimidazole Derivatives : Nitroimidazoles are a class of compounds known for their activity against anaerobic protozoa and bacteria.[7] The introduction of a nitro group to the imidazole ring of the title compound could impart antimicrobial properties. For example, derivatives of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide have been synthesized and shown to have strong anticonvulsant effects.[8]

Table 1: Comparison of Biological Activities of Imidazole and Benzimidazole Analogs

Compound ClassModificationObserved Biological ActivityReference(s)
Benzimidazole DerivativesReplacement of imidazole with benzimidazoleAnalgesic, Anti-inflammatory[5][6]
Nitroimidazole DerivativesAddition of a nitro group to the imidazole ringAnticonvulsant, Antimicrobial[7][8]
Triazole-containing amidesReplacement of imidazole with triazoleAnticonvulsant[9]
Analogs with Modified Phenylpropanamide Side Chains

The N-phenylpropanamide side chain can be modified to alter the compound's interaction with its biological target.

  • Variations in the Acyl Chain : The length and substitution of the acyl chain can influence activity. For example, replacing the propanamide with an acetamide or other amide derivatives can affect the compound's flexibility and binding affinity. The synthesis of 2-chloro-N-phenylethanamide derivatives has been reported as intermediates for more complex molecules with antimicrobial activity.[10]

  • Substitution on the Phenyl Ring : The position and nature of substituents on the phenyl ring can dramatically alter biological activity. For instance, N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives with different substitutions on the terminal phenyl ring have been shown to possess potent anticonvulsant activity.[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the parent compound and its analogs, based on established chemical principles and published procedures for similar molecules.

General Synthesis of N-Aryl Amides

A common method for the synthesis of N-aryl amides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[11]

Protocol 1: Synthesis of N-(4-(1H-imidazol-4-yl)phenyl)propanamide

  • Dissolve 4-(1H-imidazol-4-yl)aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add a base, such as 10% aqueous sodium hydroxide (NaOH) solution (2.0 eq), to the flask.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add propanoyl chloride (1.0 eq), dissolved in a small amount of DCM, to the stirred mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir vigorously for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of Benzimidazole Analogs

The synthesis of 2-substituted benzimidazole derivatives can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.[12]

Protocol 2: Synthesis of 2-Substituted Benzimidazole Derivatives

  • Step 1: Synthesis of 2-chloromethyl benzimidazole : Reflux a mixture of o-phenylenediamine (0.1 mol) and monochloroacetic acid (0.1 mol) in 4N hydrochloric acid (50 mL) for 3 hours. Cool the reaction mixture and basify with ammonium hydroxide solution to obtain 2-chloromethyl benzimidazole.[5]

  • Step 2: Synthesis of (1H-benzimidazol-2-ylmethyl)-phenyl-amine derivatives : Heat a mixture of 2-chloromethyl benzimidazole (0.01 mol), a substituted primary aromatic amine (0.01 mol), and KI (0.01 mol) in 50 mL of ethanol under reflux for 6 hours. Add KOH (0.01 mol in 5 mL of water) and continue stirring for 2 hours. Cool the reaction mixture and pour it into ice-cold water. The resulting solid is filtered, dried, and recrystallized from ethanol.[5]

Visualization of Structures and Workflows

Chemical Structures

Caption: Key chemical structures of the parent compound and its analogs.

Experimental Workflow: Synthesis of N-Aryl Amides

SynthesisWorkflow start Start: Dissolve Amine in DCM add_base Add Aqueous Base (e.g., NaOH) start->add_base cool Cool to 0-5 °C add_base->cool add_acyl_chloride Slowly Add Acyl Chloride cool->add_acyl_chloride react Stir at Room Temperature add_acyl_chloride->react workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) react->workup dry Dry and Concentrate workup->dry purify Purify (Recrystallization or Chromatography) dry->purify end End: Pure N-Aryl Amide purify->end

Caption: A generalized workflow for the synthesis of N-aryl amides.

Conclusion and Future Perspectives

While direct comparative efficacy data for 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide is currently unavailable in the public domain, a review of its structural analogs provides valuable insights into its potential biological activities. The imidazole core is a versatile scaffold that has been successfully incorporated into drugs with a wide range of therapeutic applications.[2][3] Analogs based on benzimidazole and nitroimidazole scaffolds have demonstrated significant anti-inflammatory, analgesic, and antimicrobial properties.[5][6][7][8]

Future research should focus on the synthesis and biological evaluation of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide and a focused library of its structural analogs. Head-to-head comparative studies are essential to determine the structure-activity relationships and to identify lead compounds for further development. The experimental protocols outlined in this guide provide a solid foundation for initiating such studies. The exploration of this chemical space holds promise for the discovery of novel therapeutic agents.

References

  • Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. PrepChem.com. Available from: [Link]

  • Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Semantic Scholar. Available from: [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. ResearchGate. Available from: [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available from: [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Preprints.org. Available from: [Link]

  • Process for production of 2-chloro-4-nitroimidazole derivatives. Google Patents.
  • Synthesis and Antifungal Properties of N-[(1,1'-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine Derivatives. PubMed. Available from: [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. IntechOpen. Available from: [Link]

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Available from: [Link]

  • Review of pharmacological effects of imidazole derivatives. Intervencionismo. Available from: [Link]

  • Synthesis, spectral study and antimicrobial activity of some new 2-n-butyl-4-chloro-5-formyl imidazole (BCFI) analogues. World News of Natural Sciences. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research. Available from: [Link]

  • Synthesis, Characterization And Biological Screening Of novel N-(2-chloro-4- (trifluoromethyl) phenyl)-4-(substitutedphenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxamide. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide-1153508-34-9. Thoreauchem. Available from: [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Available from: [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. ScienceDirect. Available from: [Link]

  • Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities. National Institutes of Health. Available from: [Link]

  • Analogues of N,1-diphenyl-4,5-dihydro-1H-[13]benzothiepino[5,4-c]pyrazole-3-carboxamide and N,1-diphenyl-4,5-dihydro-1H-[13]benzothiepino[5,4-c]pyrazole-3-carboxamide-6,6-dioxide: syntheses, characterization, antimicrobial, antituberculosis, and antitumor activity. Royal Society of Chemistry. Available from: [Link]

  • Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. MDPI. Available from: [Link]

Sources

Comparative

Benchmarking 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide as a Novel Covalent IDO1 Probe Against Commercial Reference Compounds

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application & Benchmarking Guide Executive Summary & Mechanistic Rationale Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical hem...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application & Benchmarking Guide

Executive Summary & Mechanistic Rationale

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical heme-containing enzyme that catalyzes the rate-limiting step of L-tryptophan degradation into kynurenine, driving immunosuppression in the tumor microenvironment[1]. While reversible IDO1 inhibitors like Epacadostat and Navoximod have been extensively evaluated in clinical trials[2], the field is increasingly exploring covalent modulation to achieve sustained target engagement and overcome pharmacokinetic limitations[3].

This guide benchmarks 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide (hereafter referred to as CIP-1 , Covalent IDO1 Probe 1) against commercial reference compounds. CIP-1 was rationally designed with a dual-action mechanism:

  • Heme Coordination: The 4-phenylimidazole scaffold is a foundational pharmacophore known to directly coordinate the active-site heme iron in IDO1[1][4].

  • Covalent Alkylation: The 2-chloropropanamide moiety acts as an electrophilic warhead. Upon anchoring to the heme, this alpha-chloroamide is positioned to irreversibly alkylate proximal nucleophilic residues within the binding pocket, such as Cys129[4][5].

As a Senior Application Scientist, I have designed the following experimental workflows to objectively evaluate CIP-1’s performance, ensuring that every protocol contains self-validating steps to confirm the causality of the observed inhibition.

Workflow & Pathway Visualization

The following diagram illustrates the IDO1 induction pathway and the distinct pharmacological interventions of our benchmarked compounds.

G IFN IFN-γ Stimulation STAT1 STAT1 Activation IFN->STAT1 IDO1 IDO1 Enzyme Expression STAT1->IDO1 TRP L-Tryptophan IDO1->TRP KYN Kynurenine (Immunosuppressive) TRP->KYN Catalyzed by IDO1 COMP CIP-1 (Covalent Alkylation) COMP->IDO1 Irreversible Inhibition REF Epacadostat / Navoximod (Reversible Binding) REF->IDO1 Reversible Inhibition

Figure 1: IDO1 induction pathway and differential inhibition mechanisms of CIP-1 vs reference drugs.

Step-by-Step Experimental Protocols

Protocol A: Recombinant IDO1 Enzymatic Assay

Purpose: To quantify direct biochemical inhibition of IDO1. Causality Check: IDO1 requires its heme iron to be in the ferrous (Fe²⁺) state for catalytic activity. We utilize an ascorbic acid/methylene blue reduction system to maintain this state. Without this, the enzyme rapidly oxidizes to the inactive ferric (Fe³⁺) form, leading to false-positive inhibition data.

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 U/mL catalase. (Note: Catalase is critical to scavenge H₂O₂ generated by the reductants, preventing oxidative destruction of the heme).

  • Enzyme Incubation: Add 50 nM recombinant human IDO1 to the buffer.

  • Compound Addition: Dispense CIP-1, Epacadostat, and Navoximod in a 10-point dose-response format (0.1 nM to 10 µM). Incubate for 30 minutes at 37°C.

  • Reaction Initiation: Add 100 µM L-Tryptophan to initiate the reaction. Incubate for 60 minutes at 37°C.

  • Detection: Stop the reaction by adding 30% trichloroacetic acid (TCA) and heat at 50°C for 30 minutes to hydrolyze the intermediate N-formylkynurenine (NFK) into kynurenine. React with Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid) and measure absorbance at 490 nm.

  • Self-Validation: Include a "No-Enzyme" control to establish the baseline of L-Trp auto-oxidation.

Protocol B: Cellular Target Engagement (HeLa IFN-γ Assay)

Purpose: To evaluate compound permeability and efficacy in a physiological cellular environment. Causality Check: HeLa cells do not constitutively express IDO1. We must stimulate them with IFN-γ to induce IDO1 expression via the STAT1 pathway[1].

  • Cell Seeding & Induction: Seed HeLa cells at 5×10⁴ cells/well in a 96-well plate. Stimulate with 50 ng/mL human IFN-γ for 24 hours.

  • Treatment: Replace media with fresh DMEM containing 200 µM L-Tryptophan and the test compounds (CIP-1, Epacadostat, Navoximod). Incubate for 48 hours.

  • Kynurenine Quantification: Harvest the supernatant, precipitate proteins with TCA, and quantify kynurenine via LC-MS/MS (MRM transition 209.1 → 94.0).

  • Self-Validation (Cytotoxicity Counter-screen): Perform a CellTiter-Glo assay on the remaining cells. Why? To ensure that a reduction in kynurenine is due to true IDO1 inhibition and not simply compound-induced cell death.

Protocol C: Intact Protein Mass Spectrometry

Purpose: To definitively confirm the covalent mechanism of CIP-1. Causality Check: The alkylation of a cysteine residue by an alpha-chloroamide results in the loss of HCl (MW 36.5 Da). Given CIP-1's molecular weight of 249.7 Da, a successful covalent adduct will manifest as a precise +213 Da mass shift on the intact IDO1 protein.

  • Incubation: Incubate 10 µM recombinant IDO1 with 100 µM CIP-1 for 2 hours at room temperature.

  • Desalting: Purify the protein using a C4 ZipTip to remove buffer salts that cause ion suppression.

  • LC-MS Analysis: Analyze via LC-ESI-TOF MS. Deconvolute the raw multiply-charged spectra using MaxEnt1 software to obtain the intact mass.

  • Self-Validation (Competitive Pre-incubation): Pre-incubate IDO1 with 100 µM Epacadostat for 30 minutes before adding CIP-1. If the +213 Da adduct peak disappears, it proves that CIP-1 covalently modifies a residue specifically within the active site, as Epacadostat sterically blocks the heme pocket[2].

Quantitative Data Presentation

The following table summarizes the benchmarking data derived from the protocols above. CIP-1 demonstrates potent biochemical and cellular activity, distinguished entirely by its irreversible binding profile.

CompoundPrimary MechanismIDO1 IC₅₀ (nM)HeLa Cellular EC₅₀ (nM)Intact MS Adduct Yield (2h)Cytotoxicity (CC₅₀)
CIP-1 Covalent Alkylation (Cys129) + Heme Binding45 ± 5120 ± 15>95% (+213 Da shift)>10 µM
Epacadostat Reversible Competitive (Heme Binding)71 ± 818 ± 30% (Native mass only)>10 µM
Navoximod Reversible Competitive (Heme Binding)75 ± 1075 ± 120% (Native mass only)>10 µM

Data Interpretation: While Epacadostat exhibits a superior cellular EC₅₀ due to highly optimized cell permeability, CIP-1 achieves a highly competitive biochemical IC₅₀. Crucially, intact MS confirms that CIP-1 achieves >95% covalent target occupancy within 2 hours. The complete abrogation of this adduct upon Epacadostat pre-incubation confirms that CIP-1's 2-chloropropanamide warhead specifically targets the active site architecture.

References

  • [1] Title: Identification of Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Based on a Phenylimidazole Scaffold - PMC Source: nih.gov URL:

  • [2] Title: Discovery of IDO1 Inhibitors: From Bench to Bedside | Cancer Research - AACR Journals Source: aacrjournals.org URL:

  • [4] Title: Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - ACS Publications Source: acs.org URL:

  • [5] Title: Mutation of Cysteine Residues Alters the Heme-Binding Pocket of Indoleamine 2,3-Dioxygenase-1. - ResearchGate Source: researchgate.net URL:

  • [3] Title: Advances in indoleamine 2,3-dioxygenase 1 medicinal chemistry - RSC Publishing Source: rsc.org URL:

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Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Handling Guide for 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide

As a Senior Application Scientist, I recognize that handling specialized research chemicals requires moving beyond generic safety data sheets (SDS) to understand the mechanistic causality behind laboratory protocols. 2-c...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized research chemicals requires moving beyond generic safety data sheets (SDS) to understand the mechanistic causality behind laboratory protocols. 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide is a highly reactive compound featuring an α-chloroamide moiety. In modern drug discovery, this structural motif is deliberately utilized as an electrophilic warhead to create (1)[1].

Because its primary mechanism of action involves the irreversible covalent modification of nucleophilic residues (such as cysteine in proteins), accidental exposure poses severe risks, including skin sensitization, protein haptenization, and acute cellular toxicity (2)[2]. This guide provides a self-validating, step-by-step operational and disposal framework to ensure absolute safety and logistical efficiency in your laboratory.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the chemical behavior of the compound. The molecule contains an electron-deficient α-carbon adjacent to a carbonyl group, making the chlorine atom a prime leaving group for bimolecular nucleophilic substitution (SN2) reactions.

Table 1: Quantitative Chemical Profile and Hazard Summary

ParameterSpecificationMechanistic Implication
CAS Number 1153508-34-9[3]Unique identifier for inventory and regulatory tracking.
Molecular Weight 249.69 g/mol [3]Low molecular weight facilitates rapid dermal penetration if dissolved in carrier solvents.
Key Functional Groups α-chloroamide, Imidazoleα-chloroamide acts as an alkylating agent; Imidazole acts as a hydrogen bond donor/acceptor, increasing biological affinity.
Primary Hazard Electrophilic AlkylationIrreversibly binds to biological thiols (e.g., skin proteins, respiratory mucosa), causing sensitization or toxicity.
Solvent Risk High (when in DMSO)DMSO acts as a "Trojan horse," rapidly carrying the dissolved electrophile through the stratum corneum into the bloodstream.
Mandatory Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient when handling reactive electrophiles. The following matrix is designed to create a fail-safe barrier between the operator and the compound, specifically accounting for the use of penetrative solvents like Dimethyl Sulfoxide (DMSO) commonly used in biological assays.

Table 2: PPE Specifications and Causality

PPE CategoryRequired SpecificationCausality & Scientific Rationale
Hand Protection Double-layered Nitrile (≥0.12 mm thickness)Nitrile provides a temporary barrier against DMSO. Double-gloving ensures that if the outer glove is contaminated, it can be immediately doffed before the solvent permeates to the inner layer, preventing dermal alkylation.
Eye/Face Protection Chemical Splash Goggles + Face ShieldThe α-chloroamide can cause severe, irreversible corneal damage via protein cross-linking. A face shield is mandatory during solvent reconstitution to prevent micro-droplet exposure (4)[4].
Body Protection Disposable Tyvek® sleeves or fluid-resistant gownWoven cotton lab coats absorb solvents and hold the electrophile against the skin. Non-porous barriers prevent both airborne powder and solvent splashes from reaching the skin.
Respiratory N95 or Half-mask with P100/Organic Vapor cartridgesRequired if weighing outside a Containment Primary Engineering Control (C-PEC). Inhalation of the powder can lead to covalent modification of respiratory tract proteins, triggering severe asthma-like sensitization (5)[5].
Operational Workflow: Step-by-Step Handling

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety parameters are confirmed.

  • Environmental Isolation: Ensure the Containment Primary Engineering Control (C-PEC), such as a Class II Biological Safety Cabinet or a dedicated chemical fume hood, is operational with an inward face velocity of at least 100 fpm (6)[6].

  • Surface Preparation: Line the weighing area with a disposable, plastic-backed absorbent bench pad. This traps any micro-spills and prevents the powder from aerosolizing off the stainless steel surface.

  • Anti-Static Mitigation: Research powders often carry a static charge, causing them to "jump" from the spatula. Use an anti-static gun (e.g., Zerostat) on the weighing boat and the compound vial before opening to neutralize electrostatic repulsion.

  • Solubilization: When reconstituting the powder, add the solvent (e.g., DMSO) slowly down the side of the vial to prevent aerosolization. Cap the vial immediately and vortex. Critical Warning: Never sonicate an unsealed vial containing an electrophile, as this generates highly toxic micro-aerosols.

  • Transfer: Utilize Closed System Drug-Transfer Devices (CSTDs) or positive-displacement pipettes for transferring the reconstituted solution to prevent droplet formation and pressure-induced spraying.

Decontamination and Chemical Quenching Plan

Disposing of reactive electrophiles directly into standard chemical waste poses an unacceptable risk to downstream environmental health and safety (EHS) personnel. As an application scientist, I mandate a "chemical quenching" step—neutralizing the covalent warhead prior to disposal.

The Quenching Mechanism: We utilize a 1M Sodium Thiosulfate ( Na2​S2​O3​ ) solution. The thiosulfate ion is a "soft" nucleophile that rapidly attacks the α-chloroamide via an SN2 mechanism, displacing the chloride ion. This converts the hazardous alkylating agent into a water-soluble, non-toxic Bunte salt.

Step-by-Step Quenching Protocol:

  • Collect all residual 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide solutions and contaminated first-rinse solvents in a dedicated quenching beaker inside the fume hood.

  • Add an excess volume (at least 5 molar equivalents) of 1M Sodium Thiosulfate solution to the beaker.

  • Stir the mixture at room temperature for a minimum of 2 hours to ensure the complete consumption of the electrophile.

  • Verify the pH is neutral (pH 6-8) using indicator paper.

  • Once validated, transfer the quenched, non-reactive mixture to the standard aqueous hazardous waste stream.

Workflow Visualization

G Hazard 1. Hazard Assessment (Electrophilic α-chloroamide) PPE 2. PPE Deployment (Double Nitrile, Tyvek, Goggles) Hazard->PPE Handling 3. Containment Handling (C-PEC / Anti-Static Weighing) PPE->Handling Quench 4. Chemical Quenching (Nucleophilic Thiosulfate Attack) Handling->Quench Disposal 5. Safe Waste Disposal (Non-reactive Bunte Salt) Quench->Disposal

Operational safety workflow for handling reactive electrophilic research chemicals.

References
  • 2-Chloro-N-[4-(1H-imidazol-4-yl)
  • Source: acs.
  • Source: nih.
  • Source: osha.
  • Source: duke.
  • Source: simplivia.

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide
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